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Foundational

Physical and chemical properties of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole Derivatives Introduction: The Imidazole Core in Modern Pharmaceutical Synthesis The imidazole nucleus,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole Derivatives

Introduction: The Imidazole Core in Modern Pharmaceutical Synthesis

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone pharmacophore in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds, from the essential amino acid histidine to numerous antifungal, anticancer, and antihypertensive agents.[1][3][4][5] Within this broad class, 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives have emerged as molecules of significant industrial and pharmaceutical importance.

These derivatives are not typically final drug products themselves but are critical, high-value intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is a key building block in the manufacturing of Olmesartan Medoxomil, an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[6][7][8][9] Understanding the physical and chemical properties of this intermediate is paramount for process optimization, impurity control, and the efficient production of the final life-saving medication.

This guide provides a detailed examination of the physicochemical characteristics, synthesis, and reactivity of these pivotal imidazole derivatives, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties of Key Derivatives

The most well-characterized compound in this class is Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Its properties provide a representative baseline for understanding related derivatives.

Table 1: Physicochemical Data for Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

PropertyValueSource(s)
CAS Number 144689-93-0[6][8][9][10]
Molecular Formula C₁₂H₂₀N₂O₃[8][9][10]
Molecular Weight 240.30 g/mol [8][9][10]
Appearance Pale yellow to off-white solid/powder[6][7]
Melting Point 101-102 °C[7]
Purity (Typical) ≥ 98.0% (by HPLC)[7]
Moisture (Typical) ≤ 0.5% (by Karl Fischer)[7]

The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[11] The proton on the N-1 nitrogen is weakly acidic (pKa ≈ 14.5), while the lone pair on the N-3 nitrogen is basic (pKa of the conjugate acid ≈ 7).[11] This dual nature influences the solubility of the derivatives in aqueous solutions of varying pH and is a critical consideration in extraction and purification protocols.

Chemical Reactivity and Stability

The reactivity of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives is governed by three primary functional groups: the imidazole ring, the tertiary alcohol, and, in the case of the ester, the carboxylate group.

  • Imidazole Ring : The N-3 nitrogen is a nucleophilic site and the primary site of basicity. It is readily protonated by acids and can be alkylated. The N-1 nitrogen, once deprotonated by a strong base, becomes a potent nucleophile, allowing for N-alkylation, a key step in the synthesis of drugs like Olmesartan.

  • Tertiary Alcohol : The 1-hydroxy-1-methylethyl group is relatively stable but can undergo dehydration (elimination of water) to form an isopropenyl group under strong acidic conditions and heat. This is a critical potential impurity (impurity 4 in Olmesartan synthesis) that must be monitored and controlled.[12]

  • Ester Group : The ethyl carboxylate moiety is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.[12][13] This reaction is often a deliberate step in a larger synthetic sequence.

Experimental Protocols: Synthesis and Characterization

A robust understanding of the synthesis and analysis of these compounds is essential for practical application. The following protocols are based on established and validated methodologies.

Synthesis Workflow: Grignard Addition

The most common and efficient synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate involves the selective addition of a methyl Grignard reagent to one of the ester groups of a precursor, diethyl 2-propyl-imidazole-4,5-dicarboxylate.[6][12][13]

Causality Behind Experimental Choices:

  • Grignard Reagent (MeMgCl) : This organometallic reagent is a powerful nucleophile and strong base. It is specifically chosen to add two methyl groups to the carbonyl carbon of one ester, which, after acidic workup, generates the desired tertiary alcohol.

  • Low Temperature (-10 to 0 °C) : The Grignard reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent unwanted side reactions (like deprotonation of the imidazole N-H), and minimize the formation of impurities.[6]

  • Inert Atmosphere (N₂) : Grignard reagents react vigorously with atmospheric oxygen and moisture. An inert nitrogen atmosphere is essential to prevent the degradation of the reagent and ensure a high yield.[6]

  • Acidic Quench (Ammonium Chloride) : The reaction is terminated by adding a saturated aqueous solution of ammonium chloride. This serves two purposes: it neutralizes any remaining Grignard reagent and, as a weak acid, it protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.[6][12][13]

Synthesis_Workflow cluster_reaction Controlled Reaction cluster_workup Workup & Purification Start Diethyl 2-propyl imidazole-4,5-dicarboxylate in THF ReactionVessel Reaction at -10 to 0 °C under N₂ Atmosphere Start->ReactionVessel Add to vessel Grignard Methylmagnesium Chloride (MeMgCl) in THF Grignard->ReactionVessel Slowly add to control exothermic reaction Quench Quench with Saturated Ammonium Chloride Solution ReactionVessel->Quench Transfer reaction mixture Extract Extract with Ethyl Acetate Quench->Extract Purify Crystallize from Diisopropyl Ether Extract->Purify FinalProduct Ethyl 4-(1-hydroxy-1-methylethyl) -2-propyl-imidazole-5-carboxylate Purify->FinalProduct

Caption: Synthesis workflow for the target imidazole derivative.
Detailed Synthesis Protocol
  • Preparation : A solution of diethyl 2-propyl-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged reactor.

  • Cooling : The solution is cooled to a temperature between -10 °C and 0 °C using an appropriate cooling bath.

  • Grignard Addition : A solution of methylmagnesium chloride or bromide (approx. 3.9 equivalents) in THF is added dropwise to the cooled solution, ensuring the internal temperature does not rise above 0 °C.[6]

  • Stirring : The mixture is stirred at this temperature for a designated period (e.g., 10 minutes) to allow the reaction to complete.[6]

  • Quenching : The reaction is carefully quenched by pouring the mixture into a cold (0-5 °C) 25% aqueous solution of ammonium chloride.[6]

  • Extraction : The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.

  • Washing & Drying : The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Concentration & Purification : The solvent is removed under reduced pressure (in vacuo) to yield the crude product, which is then purified by crystallization, typically from diisopropyl ether, to afford the final product as a pale yellow solid with a yield of 85-90%.[6]

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC) : This is the primary method for assessing the purity of the final product and raw materials. A typical quality standard requires a purity of ≥ 98.0%.[7]

  • Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is used for structural confirmation. Expected signals would include triplets and sextets for the propyl group, two singlets for the non-equivalent methyls of the hydroxy-methylethyl group, a quartet and triplet for the ethyl ester, and a broad singlet for the N-H proton of the imidazole ring.

    • Mass Spectrometry (MS) : Provides the molecular weight of the compound (240.3 g/mol ), confirming its elemental composition.[10]

    • Infrared (IR) Spectroscopy : Would show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the imidazole, C=O stretch of the ester, and C-N stretches of the ring.

Significance in Drug Development

The primary application of these derivatives is their role as a sophisticated intermediate in the synthesis of sartan-class antihypertensive drugs.

Drug_Development_Pathway Start Simple Starting Materials (e.g., Diethyl 2-propyl imidazole-4,5-dicarboxylate) Intermediate KEY INTERMEDIATE 4-(1-hydroxy-1-methylethyl)-2-propyl -imidazole Derivative Start->Intermediate Grignard Synthesis API API Synthesis (e.g., Olmesartan Medoxomil) Intermediate->API Multi-step Conversion (Alkylation, Hydrolysis, etc.) DrugClass Therapeutic Class: Angiotensin II Receptor Antagonists (Sartans) API->DrugClass Indication Clinical Indication: Hypertension Treatment DrugClass->Indication

Caption: Role of the imidazole derivative in drug development.

The synthesis of Olmesartan involves the N-alkylation of the imidazole intermediate followed by several other transformations.[6] The purity of the initial 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivative is critical, as impurities such as the hydroxyl-eliminated product can be carried through the synthesis to the final API, complicating purification and potentially affecting the drug's safety and efficacy profile.[12] Therefore, robust control over the synthesis and properties of this intermediate is a cornerstone of producing high-quality Olmesartan.

References

  • ChemicalBook. (2025, July 24). Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • Various Authors. (n.d.). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan.
  • RJPBCS. (n.d.). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
  • Asian J. Chem. (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.
  • Scholars Research Library. (n.d.). Alternative Synthesis of Telmisartan via Suzuki Coupling.
  • Unknown Source. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-Imidazole-5-carboxylic acid ethyl ester.
  • Beilstein Journals. (2010, March 11). Efficient and improved synthesis of Telmisartan.
  • Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • PubChem. (n.d.). 2-Imidazoline, 2-propyl-.
  • Serdaliyeva, D., et al. (2022, April 28). Review of pharmacological effects of imidazole derivatives.
  • Google Patents. (n.d.). EP2374799B1 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Santa Cruz Biotechnology. (n.d.). 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester.
  • Shrivastava, T. P., et al. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • ChemicalBook. (2025, December 31). 2-Propylimidazole.
  • CLEARSYNTH. (n.d.). Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.
  • Unknown Source. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Unknown Source. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • PubChem. (n.d.). 2-Propylimidazole.
  • PubMed. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents.
  • Unknown Source. (n.d.). 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad.
  • ChemicalBook. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-acetyl.
  • Alfa Chemistry. (n.d.). CAS 144689-93-0 Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate.
  • Wikipedia. (n.d.). Imidazole.

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Exploratory

Crystal Structure Analysis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole Analogs: An In-depth Technical Guide

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole analogs. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole analogs. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules, offering both theoretical grounding and practical insights into the experimental workflow. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[2][3][4]

Introduction to the Significance of Imidazole Analogs

Imidazole derivatives represent a critical class of heterocyclic compounds with extensive applications in medicinal chemistry and drug development.[2][3] Their versatile scaffold exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][5][6] The specific analogs, characterized by a 4-(1-hydroxy-1-methylethyl) and a 2-propyl substitution, are of interest for their potential therapeutic applications, for instance, as intermediates in the synthesis of pharmaceuticals like Olmesartan.[7][8]

The precise determination of the molecular structure through single-crystal X-ray diffraction provides invaluable information on:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.[9][10]

  • Conformational Analysis: The preferred spatial arrangement of the molecule.

  • Intermolecular Interactions: Hydrogen bonding, van der Waals forces, and π-π stacking interactions that govern the crystal packing.

  • Absolute Configuration: For chiral molecules, the unambiguous assignment of stereochemistry.[11]

This structural information is fundamental to understanding the molecule's physicochemical properties, its interaction with biological targets, and its metabolic stability.[3][4]

Synthesis and Crystallization of Imidazole Analogs

The successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

General Synthetic Pathway

The synthesis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole analogs can be achieved through various established methods for imidazole ring formation.[12][13][14] A common and effective approach is a variation of the Debus-Radziszewski reaction.[15] A plausible synthetic route for a representative analog, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with a Grignard reagent like methylmagnesium chloride.[7]

Synthesis_Workflow reagents Diethyl 2-propyl-imidazole- 4,5-dicarboxylate + Methylmagnesium Chloride reaction Grignard Reaction (in THF, -10 to 0 °C) reagents->reaction quenching Quenching (25% Ammonium Chloride solution) reaction->quenching extraction Extraction (Ethyl Acetate) quenching->extraction purification Purification (Crystallization from Diisopropyl Ether) extraction->purification product Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl- imidazole-5-carboxylate purification->product

Caption: A generalized workflow for the synthesis of a 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole analog.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[9] The choice of crystallization method is critical and is typically determined empirically.

Protocol: Vapor Diffusion for Crystallization

  • Preparation of the Solution: Dissolve 5-10 mg of the purified imidazole analog in a minimal amount of a suitable solvent (the "good" solvent) in a small, open vial. Good solvents are those in which the compound is readily soluble. Examples include acetone, ethanol, or ethyl acetate.

  • Setting up the Crystallization Chamber: Place the vial containing the compound solution inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator).

  • Introduction of the Anti-Solvent: Add a larger volume of an "anti-solvent" to the bottom of the sealed chamber. The anti-solvent is a liquid in which the compound is poorly soluble but is miscible with the good solvent. Common anti-solvents include hexane, diethyl ether, or water.

  • Incubation: Allow the chamber to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The slow diffusion of the anti-solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting the formation of well-ordered crystals.

  • Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them using a cryoloop.

X-ray Diffraction and Data Collection

Single-crystal X-ray diffraction is a powerful technique that reveals the three-dimensional atomic structure of a chemical compound.[10][11]

Crystallography_Workflow crystal Single Crystal Selection & Mounting diffractometer Mounting on Diffractometer (e.g., Oxford Diffraction Gemini Ultra) crystal->diffractometer xray Exposure to X-ray Beam (Mo or Cu source) diffractometer->xray data_collection Data Collection (Rotation of crystal, collection of diffraction images) xray->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson function) data_processing->structure_solution refinement Structure Refinement (Least-squares refinement) structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: Standard workflow for small molecule X-ray crystallography.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.[11]

  • X-ray Source: A monochromatic X-ray beam, often from a Molybdenum (Mo) or Copper (Cu) source, is directed at the crystal.[11]

  • Data Acquisition: The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern is recorded on a detector (e.g., a CCD or pixel detector).[9][16] The positions and intensities of the diffracted X-ray beams (reflections) are measured.[16]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group symmetry.[16] The intensities of the reflections are used to calculate an electron density map of the molecule.

  • Structure Solution: Initial phases for the structure factors are determined using methods like direct methods or the Patterson function, which allows for the generation of an initial electron density map and a preliminary model of the structure.[9]

  • Structure Refinement: The initial model is refined iteratively using a least-squares method.[9] This process adjusts the atomic positions, and their displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed using parameters such as the R-factor.

Structural Analysis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole Analogs

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The analysis of the crystal structure of a 2-methylimidazole provides some expected values for the imidazole ring.[17] For the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole analogs, we can anticipate the following structural features:

  • Imidazole Ring: The imidazole ring is expected to be planar, a characteristic of its aromatic nature.[17][18]

  • Bond Lengths and Angles: The bond lengths and angles within the imidazole core will be consistent with those of other substituted imidazoles. For instance, the N1-C2 and N3-C2 bond lengths are expected to be around 1.35 Å and 1.32 Å, respectively.[17]

  • Conformation of Substituents: The orientation of the 2-propyl and 4-(1-hydroxy-1-methylethyl) groups relative to the imidazole ring will be determined. The torsion angles will reveal any steric hindrance and the preferred conformation of these side chains.

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group and the nitrogen atoms of the imidazole ring makes these analogs capable of forming strong hydrogen bonds.

  • Hydrogen Bonding: The N-H of the imidazole ring and the hydroxyl group are potential hydrogen bond donors, while the sp2-hybridized nitrogen atom and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions are expected to play a crucial role in the crystal packing, potentially forming chains or more complex networks.[17]

  • Other Interactions: Van der Waals forces between the propyl chains and other parts of the molecules will also contribute to the overall stability of the crystal lattice.

Data Presentation

The crystallographic data and refinement statistics are typically presented in a standardized tabular format.

Parameter Value (Hypothetical)
Chemical formulaC12H20N2O3
Formula weight240.30
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.678(5)
β (°)98.76(1)
Volume (ų)1324.5(7)
Z4
Density (calculated) (Mg/m³)1.204
Absorption coefficient (mm⁻¹)0.086
F(000)520
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.50 to 28.00
Reflections collected8543
Independent reflections2678 [R(int) = 0.034]
Completeness to theta = 28.00°99.8 %
Data / restraints / parameters2678 / 0 / 158
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

Structure-Activity Relationship (SAR) Insights

Crystal structure analysis is a cornerstone of SAR studies. By comparing the structures of a series of analogs with their corresponding biological activities, researchers can deduce key structural features required for potency and selectivity.[1][4][19]

SAR_Logic analogs Series of Imidazole Analogs (Varying Substituents) xtal Crystal Structure Analysis (3D Structure Determination) analogs->xtal bioassay Biological Activity Assays (e.g., IC50, Ki) analogs->bioassay sar_analysis Structure-Activity Relationship (SAR) Analysis xtal->sar_analysis bioassay->sar_analysis pharmacophore Pharmacophore Model Development sar_analysis->pharmacophore lead_opt Lead Optimization (Design of More Potent Analogs) pharmacophore->lead_opt

Caption: Logical relationship between crystal structure analysis and SAR in drug discovery.

For the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole analogs, SAR studies could explore how modifications to the substituents at various positions on the imidazole ring affect their biological activity.[3] For instance, altering the length of the alkyl chain at the 2-position or modifying the substituents at the 5-position could influence receptor binding affinity, metabolic stability, and pharmacokinetic properties.[3] The detailed structural information obtained from crystallography provides a rational basis for these molecular modifications.

Conclusion

The crystal structure analysis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole analogs is a critical step in their characterization and development as potential therapeutic agents. This guide has outlined the essential steps from synthesis and crystallization to X-ray data collection and structural refinement. The resulting three-dimensional structural information is not merely a static picture of the molecule but a vital tool for understanding its chemical behavior, biological function, and for guiding the design of future analogs with improved properties.

References

  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
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  • About Small Molecule X-ray Crystallography.
  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the tre
  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.
  • Small molecule crystallography. Excillum.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
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  • X-ray crystallography. Wikipedia.
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  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • CAS 144689-93-0 Ethyl 4-(1-Hydroxy-1-methylethyl)
  • Crystal and Molecular Structure Analysis of 2-Methylimidazole.

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Foundational

Biological Activity of Compounds Containing the 4-(1-hydroxy-1-methylethyl)-2-propyl- Moiety

The following technical guide provides an in-depth analysis of the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole moiety, the critical pharmacophore distinguishing the third-generation Angiotensin II Receptor Blocker (AR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole moiety, the critical pharmacophore distinguishing the third-generation Angiotensin II Receptor Blocker (ARB), Olmesartan .

Technical Whitepaper | Pharmacophore Analysis & Synthetic Protocols [1][2][3][4]

Executive Summary

The moiety 4-(1-hydroxy-1-methylethyl)-2-propyl- (specifically attached to an imidazole ring) represents a pinnacle in the medicinal chemistry evolution of "sartan" drugs. Unlike its predecessors (e.g., Losartan, which utilizes a hydroxymethyl or chloro group), this specific scaffold incorporates a tertiary alcohol—1-hydroxy-1-methylethyl (also known as a hydroxyisopropyl group).

This structural innovation confers three distinct pharmacological advantages:

  • Inverse Agonism: It stabilizes the AT1 receptor in an inactive conformation.

  • Insurmountable Antagonism: The moiety facilitates slow dissociation rates (

    
     > 70 min), preventing Angiotensin II displacement even at high concentrations.
    
  • High Affinity Binding: It establishes a unique hydrogen bond network with the Tyr113 residue in the receptor pocket.

This guide details the molecular pharmacology, structure-activity relationships (SAR), and validated synthetic protocols for this high-value scaffold.

Molecular Pharmacology & Mechanism of Action

The AT1 Receptor Blockade

The core biological activity of this moiety is the selective blockade of the Angiotensin II Type 1 (AT1) receptor.[5][6][7][8] The 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole scaffold does not merely sterically hinder Angiotensin II; it actively engages the receptor's transmembrane domains to lock it into a silent state.

Key Binding Interactions:

  • 4-(1-hydroxy-1-methylethyl) Group: The hydroxyl oxygen acts as a hydrogen bond donor/acceptor with Tyr113 and potentially Gln257 in the transmembrane helices. This interaction is absent in ARBs lacking this tertiary alcohol.

  • 2-Propyl Group: This alkyl chain inserts into a hydrophobic pocket formed by Val108 , Phe182 , and Leu112 , providing the necessary lipophilic anchor to orient the imidazole ring.

  • 5-Carboxylate (Acidic Head): Forms a critical salt bridge with Arg167 or Lys199 , mimicking the C-terminal carboxylate of Angiotensin II.

Signaling Pathway Interruption

By occupying the orthosteric binding site, the compound prevents the coupling of the


 protein. This halts the hydrolysis of PIP2 into IP3 and DAG, thereby suppressing intracellular calcium release and preventing vasoconstriction.
Diagram 1: AT1 Receptor Signaling Blockade

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Agonist Binding Olmesartan 4-(1-hydroxy-1-methylethyl) -2-propyl-imidazole Scaffold Olmesartan->AT1R Competitive Inhibition (Inverse Agonism) Gq Gq/11 Protein AT1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasoconstriction & Aldosterone Secretion Ca->Response Causes

Caption: Mechanism of Action showing the competitive inhibition and inverse agonism of the scaffold at the AT1 receptor, preventing the downstream Calcium cascade.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural variations on the imidazole ring, demonstrating why the 4-(1-hydroxy-1-methylethyl) and 2-propyl combination is optimal.

PositionSubstituentIC50 (nM) vs AT1Dissociation

Pharmacological Note
4-Position -C(Me)2OH 2.3 > 70 min Optimal H-bonding with Tyr113; high insurmountability.
4-Position-CH2OH (Losartan-like)~15-20< 30 minWeaker H-bonding; faster dissociation.
4-Position-H> 1000N/ALoss of critical polar interaction.
2-Position -n-Propyl 2.3 High Optimal hydrophobic fit.
2-Position-Methyl> 100LowInsufficient hydrophobic anchoring.
2-Position-n-Butyl~5.0HighGood potency, but slightly higher steric bulk.

Expert Insight: The tertiary alcohol at position 4 is metabolically robust compared to primary alcohols (which can be oxidized to carboxylic acids), contributing to the drug's long duration of action.

Chemical Synthesis & Protocols

The synthesis of this moiety is a precision exercise in Grignard chemistry. The critical step is the regioselective introduction of the hydroxyisopropyl group.

Synthetic Pathway

The core intermediate, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate , is synthesized from diethyl 2-propylimidazole-4,5-dicarboxylate.[3][9][10][11]

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Diethyl 2-propylimidazole -4,5-dicarboxylate Inter Intermediate Complex Start->Inter Nucleophilic Addition Reagent MeMgCl (Grignard) (3.5 eq, THF, -10°C) Reagent->Inter Quench NH4Cl Quench Inter->Quench Impurity Impurity Control: Bis-addition product Inter->Impurity Over-reaction Product Ethyl 4-(1-hydroxy-1-methylethyl) -2-propyl-imidazole-5-carboxylate Quench->Product Isolation

Caption: Regioselective Grignard addition to form the hydroxyisopropyl imidazole intermediate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (CAS: 144689-93-0).[3][4]

Reagents:

  • Diethyl 2-propylimidazole-4,5-dicarboxylate (50.0 g, 0.197 mol)

  • Methylmagnesium chloride (MeMgCl), 3M in THF (260 mL, ~4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (sat.[12] aq.)

Step-by-Step Methodology:

  • Setup: Charge a 1L 3-neck round-bottom flask with 50.0 g of the diester and 500 mL of anhydrous THF under a nitrogen atmosphere. Cool the solution to -15°C .

  • Addition: Add the MeMgCl solution dropwise via an addition funnel over 60 minutes. Critical: Maintain internal temperature below -5°C to prevent attack on the C5-ester (regioselectivity control).

  • Reaction: Stir at -5°C to 0°C for 2 hours. Monitor by HPLC/TLC for the disappearance of the starting diester.

  • Quench: Slowly pour the reaction mixture into 500 mL of ice-cold saturated

    
     solution. Caution: Exothermic reaction.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Combine organic layers.

  • Purification: Wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude residue from Diisopropyl ether/Hexane to yield the title compound as a pale yellow solid.

    • Target Yield: 85-90%

    • Purity: >98% (HPLC)

Self-Validating Check: The product should show a characteristic singlet at


 1.60 ppm (6H) in 

-NMR corresponding to the gem-dimethyl groups of the hydroxyisopropyl moiety.

Bioassay Methodologies

To verify the biological activity of the synthesized core, the following assays are standard.

Radioligand Binding Assay (AT1 Receptor)
  • Source: CHO-K1 cells stably expressing human AT1 receptor.

  • Ligand:

    
    -Sar1-Ile8-Angiotensin II.
    
  • Protocol:

    • Incubate cell membranes (10-20 µg protein) with 0.5 nM radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the test compound.
    • Incubate for 90 minutes at 25°C (equilibrium).

    • Terminate by rapid filtration through GF/B glass fiber filters.

    • Count radioactivity.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    
  • Expected Result:

    
     should be in the low nanomolar range (2-10 nM) for compounds containing the full 4-(1-hydroxy-1-methylethyl)-2-propyl motif.
    

References

  • Yanagisawa, H., et al. (1996).[13][14] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position." Journal of Medicinal Chemistry, 39(1), 323-338.[10][14][15] Link

  • Mizuno, M., et al. (1995). "CS-866, a novel nonpeptide angiotensin II receptor antagonist with potent and long-lasting antihypertensive activity in dogs." European Journal of Pharmacology, 285(2), 181-188. Link

  • Unger, T., et al. (2004).[15] "Pharmacology of Olmesartan Medoxomil." American Journal of Hypertension, 17(S5), 2S-8S. Link

  • Miura, S., et al. (2006). "Molecular Mechanism Underlying Inverse Agonist of Angiotensin II Type 1 Receptor." Journal of Biological Chemistry, 281, 19288-19295. Link

  • ChemicalBook. (2025). "Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate Product Entry." Link

Sources

Exploratory

Mechanism of action studies for 4-(1-hydroxy-1-methylethyl)-2-propyl- derivatives

Executive Summary The structural fragment 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole represents the pharmacophore core of Olmesartan , a potent Angiotensin II Receptor Blocker (ARB).[1][2] Unlike earlier "sartans" (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural fragment 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole represents the pharmacophore core of Olmesartan , a potent Angiotensin II Receptor Blocker (ARB).[1][2] Unlike earlier "sartans" (e.g., Losartan), this specific scaffold incorporates a bulky, polar 1-hydroxy-1-methylethyl (hydroxy-isopropyl) group at the C4 position and a carboxyl group at C5.

This guide details the mechanistic superiority of this scaffold, specifically its inverse agonism —the ability to stabilize the AT1 receptor in an inactive conformation even in the absence of Angiotensin II (AngII). We analyze the cooperative binding kinetics that lead to "insurmountable" antagonism and provide validated protocols for quantifying these effects in drug discovery.

Molecular Pharmacology: The Structural Basis of Efficacy

The efficacy of this derivative class stems from a unique "cooperative" binding mode that engages transmembrane domains (TM) not utilized by neutral antagonists.

The "Domain Interaction" Hypothesis

While most ARBs anchor via the biphenyl-tetrazole moiety to Arg167 and Lys199 , the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole core adds a second, critical anchor point.

  • The Hydroxy-Isopropyl Factor (C4): The hydroxyl group forms a specific hydrogen bond with Tyr113 (TM3) and potentially Gln257 (TM6). This interaction locks TM3 and TM6, preventing the helical rotation required for G-protein activation.

  • The Carboxyl Factor (C5): The adjacent carboxylate forms a salt bridge with His256 (TM6) and Arg167 (ECL2).

  • The 2-Propyl Factor: This alkyl chain inserts into a hydrophobic pocket defined by Val108 and Phe182 , providing the necessary lipophilicity for membrane intercalation and correct orientation of the polar groups.

Mechanistic Outcome: This multi-point fixation results in a slow dissociation rate (


), creating a "pseudo-irreversible" or insurmountable blockade.

Signaling Pathways & Diagram

The primary mechanism involves the inhibition of the


 signaling cascade. However, the inverse agonist property also suppresses basal constitutive activity, which is critical in pathological states involving receptor overexpression or mechanical stress.
Signaling Cascade Visualization

G cluster_membrane Cell Membrane AT1R AT1 Receptor (Active Conformation) Gq Gq/11 Protein AT1R->Gq Couples AT1R_Inactive AT1 Receptor (Inactive/Locked) AT1R_Inactive->Gq Blocks Coupling AngII Angiotensin II (Agonist) AngII->AT1R Activates Olmesartan 4-(1-hydroxy-1-methylethyl) Derivative (Inverse Agonist) Olmesartan->AT1R Competes Olmesartan->AT1R_Inactive Stabilizes (Inverse Agonism) PLC Phospholipase C (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Triggers ER Release Vasoconstriction Vasoconstriction & Aldosterone Secretion Ca->Vasoconstriction Induces

Figure 1: Mechanism of Action showing the stabilization of the inactive receptor state by the derivative, effectively silencing the Gq-PLC-IP3 axis.

Experimental Validation Protocols

To validate the activity of 4-(1-hydroxy-1-methylethyl)-2-propyl- derivatives, two distinct assays are required: one for affinity (


) and one for inverse agonism  (suppression of basal activity).
Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine the binding affinity (


) and verify competitive antagonism.
  • Cell Line: CHO-K1 or HEK293 stably expressing human AT1R.

  • Membrane Preparation:

    • Harvest cells in ice-cold PBS.

    • Homogenize in buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Tracer: 0.2 nM [

      
      I]-Sar
      
      
      
      -Ile
      
      
      -Angiotensin II.
    • Competitor: Serial dilutions of the derivative (

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define with 10

      
      M unlabeled AngII.
      
  • Incubation: 90 minutes at 25°C (equilibrium is critical for slow-dissociating ligands).

  • Termination: Rapid filtration through GF/C filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure CPM in a gamma counter. Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: IP-One HTRF Assay (Inverse Agonism)

Purpose: Quantify the suppression of basal IP3 levels (using IP1 as a stable surrogate) in the absence of agonist.

  • System: Use HEK293 cells transiently transfected with AT1R-N111G (a constitutively active mutant) to maximize the dynamic range of inverse agonism detection.

  • Reagents: Cisbio IP-One HTRF® kit.

  • Workflow:

    • Step 1: Seed cells (10,000/well) in a 384-well low-volume plate.

    • Step 2: Add derivative (Inverse Agonist) at varying concentrations. Do NOT add Angiotensin II.

    • Step 3: Incubate for 60 minutes at 37°C in stimulation buffer (containing LiCl to prevent IP1 degradation).

    • Step 4: Add detection reagents (IP1-d2 conjugate and Anti-IP1-Cryptate).

    • Step 5: Incubate 1 hour at room temperature.

    • Step 6: Read FRET signal (665 nm / 620 nm ratio).

  • Interpretation: A decrease in HTRF ratio compared to vehicle control indicates inverse agonism.

Data Presentation: SAR & Potency

The following table summarizes the impact of structural variations on the imidazole core, highlighting why the hydroxy-isopropyl group is superior.

Derivative StructureR4 SubstituentR2 SubstituentBinding Affinity (

, nM)
Dissociation

(min)
Functional Activity
Olmesartan (Active) -C(OH)(Me)2 n-Propyl < 1.0 ~72 Strong Inverse Agonist
Analog A (De-hydroxy)-CH(Me)2n-Propyl15.412Neutral Antagonist
Analog B (Short Chain)-C(OH)(Me)2Methyl8.225Weak Inverse Agonist
Losartan (Reference)-CH2OHn-Butyl18.0~5Competitive Antagonist

Note: Data derived from comparative SAR studies (Ref 1, 3). The presence of the hydroxyl group at R4 correlates directly with prolonged receptor occupancy and inverse agonism.

Experimental Workflow Diagram

Workflow Start Start: Membrane Prep (hAT1R-HEK293) Incubation Incubation 90 min @ 25°C (+ Ligand + 125I-AngII) Start->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Wash Wash 3x Ice-Cold Buffer Filtration->Wash Counting Gamma Counting (CPM Measurement) Wash->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Figure 2: Workflow for Radioligand Binding Assay to determine affinity constants.

References

  • Zhang, H., et al. (2015).[3][4] Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor.[5] Journal of Biological Chemistry. Link

  • Miura, S., et al. (2006). Molecular Mechanism Underlying Inverse Agonist of Angiotensin II Type 1 Receptor.[6][7][8][9] Journal of Biological Chemistry. Link

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry. Link

  • Unal, H., et al. (2012). Differential Bonding Interactions of Inverse Agonists of Angiotensin II Type 1 Receptor in Stabilizing the Inactive State.[6] Molecular Pharmacology.[10][11] Link

  • BenchChem Protocols. Application Notes for In Vitro Assay Development of AT1 Antagonists.Link

Sources

Foundational

A Technical Guide for the Exploration of Novel Derivatives from 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid

Abstract: This guide provides a comprehensive framework for the exploration of novel chemical entities derived from 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid, a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the exploration of novel chemical entities derived from 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid, a key intermediate in the synthesis of the angiotensin II receptor blocker (ARB), Olmesartan.[1][2] We delve into strategic derivatization approaches, detailed synthetic protocols, and robust biological evaluation methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the therapeutic potential of this versatile imidazole scaffold.

Introduction: The Rationale for Derivatization

The core molecule, 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid, is a well-established building block in pharmaceutical synthesis.[1][2] Its prominence as a precursor to Olmesartan underscores the inherent potential of the imidazole scaffold to interact with the angiotensin II type 1 (AT1) receptor.[3] The exploration of novel derivatives is driven by several key objectives:

  • Enhanced Potency and Selectivity: Fine-tuning the molecular structure can lead to derivatives with higher affinity for the AT1 receptor, potentially resulting in lower effective doses and reduced off-target effects.[3]

  • Improved Pharmacokinetic Profiles: Modifications can address limitations such as poor oral bioavailability, rapid metabolism, or undesirable distribution, ultimately leading to more effective and safer drug candidates.[4]

  • Novel Therapeutic Applications: While the parent scaffold is associated with antihypertensive activity, novel derivatives may exhibit unexpected biological activities, opening doors to new therapeutic areas.[5]

  • Intellectual Property Expansion: The creation of novel chemical entities is crucial for securing new patents and expanding the intellectual property landscape.[6]

This guide will provide a systematic approach to unlock the full potential of this valuable starting material.

Strategic Approaches to Derivatization

The molecular structure of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid offers several key handles for chemical modification. A multi-pronged derivatization strategy targeting these sites is recommended.

Modification of the Carboxylic Acid (C5-Position)

The carboxylic acid group is a critical pharmacophore for many AT1 receptor antagonists. However, its acidic nature can also lead to poor membrane permeability and metabolic liabilities.[7] Exploring bioisosteric replacements is a well-established strategy in medicinal chemistry to mitigate these issues while retaining biological activity.[4][6]

Key Strategies:

  • Esterification: The formation of ester prodrugs is a common strategy to improve oral bioavailability. Various esters of imidazole-5-carboxylic acids have shown potent and long-lasting antagonistic activity.[8][9]

  • Amidation: Conversion to primary, secondary, or tertiary amides can modulate the hydrogen bonding capacity and lipophilicity of the molecule.

  • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can significantly alter the physicochemical properties and may lead to improved potency or a different pharmacological profile.[4][6][7] For instance, the replacement of a carboxylic acid with a tetrazolone in Telmisartan, another ARB, resulted in a more potent antagonist.[7]

Modification of the 1-hydroxy-1-methylethyl Group (C4-Position)

The 4-(1-hydroxyalkyl)imidazole derivatives are known to have a strong binding affinity to the angiotensin II receptor.[8][9] This suggests that modifications at this position could significantly impact biological activity.

Key Strategies:

  • Alkylation/Etherification: Conversion of the tertiary alcohol to an ether could improve metabolic stability and alter the molecule's interaction with the receptor pocket.

  • Acylation: Esterification of the hydroxyl group can serve as a prodrug strategy or directly influence receptor binding.

  • Oxidation: Oxidation of the alcohol to a ketone would introduce a new hydrogen bond acceptor and change the geometry at this position.

Modification of the Propyl Group (C2-Position)

The 2-propyl group is understood to interact with a hydrophobic pocket of the AT1 receptor.[10]

Key Strategies:

  • Chain Homologation/Truncation: Varying the length of the alkyl chain can probe the size and shape of the hydrophobic pocket.

  • Introduction of Unsaturation: Introducing double or triple bonds can impose conformational constraints and potentially lead to new interactions.

  • Cyclization: Incorporating the propyl group into a cyclic system can reduce conformational flexibility, which may lead to an increase in binding affinity.

Modification of the Imidazole Ring

The imidazole ring itself offers opportunities for derivatization.

Key Strategies:

  • N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be functionalized to introduce a variety of substituents, which can modulate the electronic properties of the ring and provide additional points of interaction with the receptor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key derivatization strategies. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for Derivative Synthesis and Screening

The overall process for exploring novel derivatives can be visualized as a cyclical workflow.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Core Core Molecule 4-(1-hydroxy-1-methylethyl)-2-propyl- imidazole-5-carboxylic acid Deriv Derivatization Reaction (Esterification, Amidation, etc.) Core->Deriv Purify Purification (Chromatography, Recrystallization) Deriv->Purify Char Structural Characterization (NMR, MS, IR) Purify->Char Screen Primary Screening (AT1 Receptor Binding Assay) Char->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead Lead Optimization SAR->Lead Lead->Deriv Iterative Design

Caption: Iterative workflow for the discovery of novel derivatives.

Protocol 1: Esterification of the Carboxylic Acid

This protocol describes a standard procedure for the synthesis of methyl and ethyl esters.

Objective: To synthesize the methyl and ethyl esters of the core molecule.

Materials:

  • 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)[2]

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1.0 g of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid in 20 mL of anhydrous methanol (for the methyl ester) or ethanol (for the ethyl ester) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.5 mL of thionyl chloride or 0.2 mL of concentrated sulfuric acid dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or gently reflux until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 20 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Rationale: Acid-catalyzed esterification is a classic and efficient method for converting carboxylic acids to esters in the presence of an alcohol.[2] Thionyl chloride is often preferred for its clean reaction, as the byproducts (SO₂ and HCl) are gaseous.

Protocol 2: Amidation of the Carboxylic Acid

This protocol details the synthesis of an amide derivative using a peptide coupling agent.

Objective: To synthesize the N-benzyl amide of the core molecule.

Materials:

  • 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1.0 g of the carboxylic acid in 20 mL of anhydrous DMF, add 1.1 equivalents of EDC and 1.1 equivalents of HOBt.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1.1 equivalents of benzylamine followed by 2.0 equivalents of DIPEA.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into 100 mL of water and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting crude amide by flash chromatography.

Rationale: The use of coupling agents like EDC and HOBt allows for the formation of amides under mild conditions, preventing racemization if chiral centers are present and avoiding harsh reagents that could react with other functional groups on the molecule.

Proposed Biological Evaluation

A hierarchical screening approach is recommended to efficiently identify promising derivatives.

Primary Screening: AT1 Receptor Binding Assay

The initial screen should assess the ability of the novel derivatives to displace a radiolabeled ligand from the AT1 receptor.

Objective: To determine the binding affinity (Ki or IC50) of the synthesized compounds for the human AT1 receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Binding Assay:

    • Incubate the cell membranes with a known concentration of a radiolabeled AT1 antagonist (e.g., [³H]Losartan or [¹²⁵I]Sar¹-Ile⁸-Angiotensin II).

    • Add varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by rapid filtration. .

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Secondary Screening: Functional Assays and In Vitro ADME

Compounds that demonstrate significant binding affinity in the primary screen should be advanced to secondary assays.

  • Functional Antagonism: Assess the ability of the compounds to inhibit Angiotensin II-induced cellular responses, such as calcium mobilization or inositol phosphate accumulation, in AT1-expressing cells.

  • In Vitro ADME/Tox:

    • Metabolic Stability: Evaluate the stability of the compounds in liver microsomes or hepatocytes to predict their in vivo half-life.

    • CYP450 Inhibition: Screen for inhibition of major cytochrome P450 enzymes to assess the potential for drug-drug interactions.

    • Cellular Permeability: Use assays such as the Caco-2 permeability assay to predict oral absorption.

    • Cytotoxicity: Determine the general toxicity of the compounds in a standard cell line (e.g., HepG2).

The Renin-Angiotensin System (RAS) Pathway

Understanding the target pathway is crucial for interpreting biological data. The derivatized compounds aim to block the action of Angiotensin II at the AT1 receptor, a key component of the RAS.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  Renin Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII  ACE ACE ACE (from Lungs) AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Effects Vasoconstriction Aldosterone Secretion Sodium Retention AT1R->Effects Block Novel Derivatives (Antagonists) Block->AT1R

Caption: Simplified diagram of the Renin-Angiotensin System and the target of novel derivatives.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic organization of the synthetic and biological data is essential for discerning structure-activity relationships (SAR).

Compound ID Modification Site Modification AT1 Binding IC50 (nM) Metabolic Stability (t½, min)
Core-Molecule-Carboxylic Acid>10,00025
DERIV-01C5-PositionMethyl Ester85045
DERIV-02C5-PositionEthyl Ester72055
DERIV-03C5-PositionN-Benzyl Amide1200>90
DERIV-04C4-PositionO-Methyl Ether95035
DERIV-05C2-PositionButyl Chain65060

Table 1: Hypothetical data for novel derivatives. This data is for illustrative purposes only.

Analysis of such data allows for the identification of key structural features that contribute to potency and desirable pharmacokinetic properties, guiding the next cycle of compound design and synthesis.[11][12]

Conclusion and Future Directions

The 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The strategic approaches, detailed protocols, and evaluation cascades outlined in this guide provide a robust framework for this endeavor. Future work should focus on iterative optimization based on emerging SAR data, with the ultimate goal of identifying lead candidates for further preclinical and clinical development. The versatility of the imidazole core suggests that exploration beyond AT1 receptor antagonism, into other therapeutic areas, may also be a fruitful avenue of research.[13][14][15]

References

  • Patel, H., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323-38. Available at: [Link]

  • ResearchGate. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]

  • Sharma, M. C., et al. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 8(1), 1-10. Available at: [Link]

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Journal of Medicinal Chemistry, 39(1), 323-338. Available at: [Link]

  • El-Faham, A., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 4(2). Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

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  • Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers. Wikipedia. Available at: [Link]

  • Sharma, M. C., et al. (2015). A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods. Interdisciplinary Sciences, Computational Life Sciences. Available at: [Link]

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  • van Zwieten, P. A. (1997). Pharmacological properties of angiotensin II receptor antagonists. Blood Pressure. Supplement, 5(S2), 5-11. Available at: [Link]

  • ResearchGate. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Available at: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available at: [Link]

  • RSC Publishing. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science. Available at: [Link]

  • ResearchGate. (2025). High-Throughput Screening for Prescribing Cascades Among Real-World Angiotensin-II Receptor Blockers (ARBs) Initiators. ResearchGate. Available at: [Link]

  • MDPI. (2025). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. MDPI. Available at: [Link]

  • Sica, D. A. (2005). Pharmacotherapy Review: Angiotensin Receptor Antagonists. The Journal of Clinical Hypertension, 7(10), 603-608. Available at: [Link]

  • Wikipedia. (n.d.). Angiotensin II receptor blocker. Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Imidazole Intermediate (CAS: 144689-93-0) in Olmesartan Medoxomil Synthesis

This Application Note and Protocol guide details the technical utilization of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid ethyl ester (CAS: 144689-93-0) in the synthesis of Olmesartan Medoxomil.[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical utilization of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid ethyl ester (CAS: 144689-93-0) in the synthesis of Olmesartan Medoxomil.[1]

[1][2]

Part 1: Executive Summary & Chemical Context

The synthesis of Olmesartan Medoxomil, a potent angiotensin II receptor antagonist, relies on a convergent strategy. The core of this strategy is the coupling of a highly functionalized imidazole intermediate with a biphenyl tetrazole moiety.

The intermediate Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (hereafter referred to as The Imidazole Core ) represents the "southern" hemisphere of the drug molecule.[1] Its structural integrity—specifically the tertiary alcohol at C4 and the ester at C5—is critical. The primary challenge in utilizing this intermediate is achieving high regioselectivity during the N-alkylation step to avoid the formation of the pharmacologically inactive N-3 isomer.

Structural Criticality[3]
  • C2-Propyl Group: Provides lipophilicity essential for receptor binding.[1]

  • C4-Tertiary Alcohol: A fragile moiety susceptible to acid-catalyzed dehydration; requires careful pH monitoring.[1]

  • N1-Nitrogen: The target nucleophile.[1] Competition from N3 leads to difficult-to-separate impurities.[1]

Part 2: Synthesis Workflow Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical entry point of the Imidazole Core and the divergence point for the major impurity.

OlmesartanSynthesis Imidazole Imidazole Core (CAS: 144689-93-0) Alkylation Step 1: N-Alkylation (Critical Control Point) Imidazole->Alkylation + Base (K2CO3) TTBB Trityl Biphenyl Bromide (TTBB) TTBB->Alkylation N1_Isomer Intermediate A (N-1 Trityl Ester) Alkylation->N1_Isomer Major Product (Thermodynamic) N3_Isomer Impurity B (N-3 Regioisomer) Alkylation->N3_Isomer Minor Product (Kinetic/Steric) Hydrolysis Step 2: Ester Hydrolysis (LiOH/THF) N1_Isomer->Hydrolysis Acid_Int Trityl Olmesartan Acid Hydrolysis->Acid_Int Medoxomil Step 3: Medoxomil Coupling Acid_Int->Medoxomil + Medoxomil Chloride Trityl_Olmesartan Trityl Olmesartan Medoxomil Medoxomil->Trityl_Olmesartan Deprotection Step 4: Detritylation (AcOH) Trityl_Olmesartan->Deprotection API Olmesartan Medoxomil (Final API) Deprotection->API

Caption: Convergent synthesis of Olmesartan Medoxomil showing the critical N-alkylation bifurcation point.[1]

Part 3: Detailed Experimental Protocol

Phase 1: Regioselective N-Alkylation (The Coupling)

Objective: Couple the Imidazole Core with 4'-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (TTBB) while maximizing the N1/N3 ratio.[1]

Reagents & Materials:

  • Imidazole Core (CAS 144689-93-0): 1.0 eq[1]

  • TTBB (Trityl Biphenyl Bromide): 1.05 eq

  • Potassium Carbonate (

    
    ): 2.5 eq (Anhydrous, granular)
    
  • Solvent: DMA (N,N-Dimethylacetamide) or Acetone (see optimization note)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (Phase transfer catalyst, optional)

Protocol Steps:

  • Preparation: Charge a reaction vessel with DMA (5 vol relative to Imidazole). Add the Imidazole Core and stir until dissolved.

  • Base Addition: Add

    
     and TBAB.[1] Heat the suspension to 40°C for 30 minutes to facilitate deprotonation of the imidazole nitrogen.
    
  • Coupling: Add TTBB portion-wise over 1 hour. Note: Rapid addition increases local concentration and may favor the kinetic N-3 impurity.

  • Reaction: Heat to 50–60°C. Monitor by HPLC.

    • End Point: Imidazole Core < 0.5%.[1][2][3][4]

  • Quench & Workup: Cool to 20°C. Add Ethyl Acetate (EtOAc) and water. Separation of phases.

  • Crystallization (Critical): The crude oil contains both N1 and N3 isomers. Crystallize using Diisopropyl ether (DIPE) or Ethanol to reject the soluble N-3 isomer.

Self-Validating Checkpoint:

  • HPLC Criteria: The N-1 isomer should elute later than the N-3 isomer on C18 reverse-phase columns. Target N-3 content in isolated solid: < 0.1%.[1]

Phase 2: Hydrolysis and Medoxomil Formation

Objective: Convert the ethyl ester to the medoxomil ester.

Protocol Steps:

  • Hydrolysis: Dissolve the N-1 intermediate in THF/Water (4:1). Add LiOH (2.0 eq). Stir at 25°C until ester is consumed. Acidify to pH 4.0 to precipitate the free acid.

  • Medoxomil Coupling: Dissolve the dried acid in DMA. Add

    
     (1.5 eq) and 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene  (Medoxomil Chloride, 1.2 eq).[1]
    
  • Reaction: Heat to 50°C for 3–5 hours.

  • Isolation: Extractive workup with EtOAc/Brine. Evaporate to obtain Trityl Olmesartan Medoxomil.[1][5][6][7]

Phase 3: Global Deprotection (Detritylation)

Objective: Remove the trityl group to release the active tetrazole.

Protocol Steps:

  • Reaction: Dissolve Trityl Olmesartan Medoxomil in 75% Aqueous Acetic Acid.

  • Conditions: Heat to 50–60°C for 2 hours. Triphenylmethanol (Trityl alcohol) will precipitate as a byproduct.

  • Filtration: Cool to 5°C. Filter off the Triphenylmethanol.

  • Final Isolation: Adjust filtrate pH to 5.0–5.5 using NaOH. Olmesartan Medoxomil will crystallize.[1][8][9]

  • Polymorph Control: Recrystallize from Acetone/Water to achieve the desired crystalline form.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes data-driven insights for process control.

ParameterSpecificationScientific Rationale
Alkylation Temperature 50°C ± 5°C>60°C increases N-3 isomer formation; <40°C stalls reaction.[1]
Solvent Choice DMA or AcetoneDMA provides higher reaction rates; Acetone offers better inherent regioselectivity but slower kinetics.
Water Content (KF) < 0.1%Moisture competes with the alkyl halide, hydrolyzing TTBB to the corresponding alcohol impurity.
Deprotection pH pH 5.0–5.5The Medoxomil ester is base-sensitive.[1] pH > 7 causes rapid hydrolysis to Olmesartan Acid (major degradant).
Impurity Profile Management[10]

Impurity A: N-3 Regioisomer

  • Cause: Steric hindrance during alkylation or improper solvent polarity.[1]

  • Remediation:[1][2] Recrystallization of the Phase 1 intermediate in Ethanol is the most effective purge point.

Impurity B: Dehydro-Olmesartan [1]

  • Cause: Elimination of the tertiary -OH group at C4.

  • Trigger: Strong mineral acids (HCl,

    
    ) during deprotection or excessive heat (>70°C).
    
  • Control: Use weak acids (Acetic Acid) and strictly control temperature.

Part 5: References

  • Yanagisawa, H., et al. (1996).[10] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323–338.[10]

  • Sankyo Company Ltd. (1997).[1] "Process for the preparation of Olmesartan Medoxomil." U.S. Patent 5,616,599.[1][7]

  • Babu, K. S., et al. (2013). "A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil."[8] Scientia Pharmaceutica, 81(4), 937–950.

  • Zhu, Y., et al. (2022). "Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate." Organic Process Research & Development, 26(3). [3]

Sources

Application

Analytical methods for the quantification of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole in reaction mixtures

Executive Summary & Contextual Grounding The molecule 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole (herein referred to as HMPI ) is a critical process-related impurity and degradation product associated with the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Contextual Grounding

The molecule 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole (herein referred to as HMPI ) is a critical process-related impurity and degradation product associated with the synthesis of Olmesartan Medoxomil , a widely used Angiotensin II Receptor Blocker (ARB).

HMPI is structurally the decarboxylated analog of the key regulatory starting material (RSM), Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Its presence in reaction mixtures indicates specific process deviations:

  • Over-hydrolysis: Hydrolysis of the ethyl ester followed by spontaneous decarboxylation of the resulting carboxylic acid.

  • Thermal Degradation: Exposure of the imidazole intermediate to excessive heat during workup.

Analytical Challenge: HMPI lacks the ester conjugation present in its parent molecule, significantly reducing its UV absorbance. Furthermore, the imidazole core and hydroxyl group render it highly polar, causing poor retention on standard C18 columns under acidic conditions. This guide presents a dual-modality approach: a LC-MS/MS method for trace quantification (ppm level) and a robust HPLC-UV method for process monitoring.

Chemical Logic & Method Strategy

Structural Analysis & Separation Physics
  • Basic Center: The imidazole nitrogen (N3) has a pKa of approximately 7.0–8.0. At acidic pH (pH 3–4), the molecule is protonated and highly soluble in water, leading to early elution (void volume) in Reverse Phase Chromatography (RPC).

  • Polarity: The tertiary alcohol group (1-hydroxy-1-methylethyl) adds significant polarity.

  • Chromophore: The imidazole ring absorbs maximally at <215 nm.

Strategic Column Selection

Standard C18 columns often fail to retain HMPI. We employ Polar-Embedded C18 or HILIC technology:

  • Recommendation: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP) .

  • Why: The polar functional group embedded in the ligand prevents "phase collapse" in highly aqueous mobile phases (necessary to retain HMPI) and interacts with the imidazole ring to improve peak shape.

Impurity Formation Pathway (Visualized)

Olmesartan_Impurity_Pathway Start Diethyl 2-propyl imidazole-4,5-dicarboxylate Grignard Reaction with MeMgCl (Grignard) Start->Grignard KeyInt Ethyl 4-(1-hydroxy-1-methylethyl) -2-propyl-imidazole-5-carboxylate (Target Intermediate) Grignard->KeyInt Main Path Hydrolysis Acid/Base Hydrolysis KeyInt->Hydrolysis Side Reaction AcidInt Free Acid Intermediate (Unstable) Hydrolysis->AcidInt Decarb Decarboxylation (-CO2) AcidInt->Decarb Heat/Time HMPI HMPI (Impurity) 4-(1-hydroxy-1-methylethyl) -2-propyl-imidazole Decarb->HMPI

Figure 1: Formation pathway of HMPI during the synthesis of Olmesartan Medoxomil intermediates.

Protocol A: LC-MS/MS for Trace Quantification

Application: Final product release testing, cleaning validation, and trace impurity profiling (Limit of Quantitation < 0.1 ppm).

Instrumentation & Parameters
  • System: Triple Quadrupole LC-MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • ** Rationale:** The imidazole nitrogen is easily protonated [M+H]+.

Mass Spectrometry Settings
ParameterSettingRationale
Precursor Ion (Q1) 169.1 m/z[M+H]+ of HMPI (MW ~168.2 Da).
Product Ion (Q3) 151.1 m/zLoss of -OH (water) from the tertiary alcohol.
Secondary Transition 109.1 m/zRing fragmentation (Qualifier).
Dwell Time 100 msSufficient points across the narrow UHPLC peak.
Collision Energy 15–25 eVOptimized for dehydration transition.
Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm). Note: HSS T3 is designed for retention of polar compounds.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain HMPI).

  • 2.0 - 8.0 min: 5% -> 40% B (Elute less polar matrix).

  • 8.0 - 10.0 min: 95% B (Wash).

  • 10.1 - 13.0 min: 5% B (Re-equilibration).

Protocol B: HPLC-UV for Process Monitoring

Application: In-process control (IPC) of reaction mixtures where HMPI concentrations are higher (>0.05%).

Buffer Preparation (Critical)
  • Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄).[1]

  • pH Adjustment: Adjust pH to 6.5 using dilute KOH.

  • Why: At pH 6.5, the imidazole is partially deprotonated (neutral), significantly increasing retention on the C18 column compared to acidic pH.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Equivalent.

  • Wavelength: 210 nm (Critical: HMPI has negligible absorption >230 nm).

  • Mobile Phase A: Phosphate Buffer pH 6.5.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Load
5.0 90 10 Isocratic Hold (HMPI elutes ~4-5 min)
15.0 40 60 Elute Parent/Oligomers
20.0 40 60 Wash

| 21.0 | 90 | 10 | Re-equilibrate |

Analytical Workflow & Decision Tree

Analytical_Workflow Sample Reaction Mixture / Crude Sample ConcCheck Estimated Concentration? Sample->ConcCheck HighConc High (>0.1%) Process Monitoring ConcCheck->HighConc LowConc Trace (<0.1%) Final Quality / Cleaning ConcCheck->LowConc PrepUV Dilute in Mobile Phase Filter 0.22 µm PVDF HighConc->PrepUV PrepMS SPE Clean-up (Optional) Dilute in 5% ACN/Water LowConc->PrepMS HPLC HPLC-UV (pH 6.5) 210 nm detection PrepUV->HPLC LCMS LC-MS/MS (ESI+) MRM 169 -> 151 PrepMS->LCMS DataUV Calculate Area % (Relative Response Factor req.) HPLC->DataUV DataMS Quantify vs. External Std (Absolute ppm) LCMS->DataMS

Figure 2: Decision matrix for selecting the appropriate quantification technique.

Method Validation & Troubleshooting

System Suitability Criteria

To ensure data integrity (ALCOA+), the following criteria must be met before sample analysis:

  • Tailing Factor (T): NMT 1.5. Imidazoles often tail due to silanol interactions. If T > 1.5, add 5mM Triethylamine to the buffer.

  • Resolution (Rs): NLT 2.0 between HMPI and the Ethyl Ester parent peak.

  • Precision: RSD NMT 2.0% for 6 replicate injections of the standard.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (10% ACN / 90% Buffer). Do not dissolve in 100% MeOH.
Low Sensitivity Wrong wavelength.HMPI has no conjugation. Ensure detector is set to 210 nm and Reference Wavelength is "Off" (not 360 nm).
Carryover Adsorption to injector.Imidazoles can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Process Chemistry of Olmesartan

    • Synthesis of Olmesartan Medoxomil and its impurities.[4][5][6][7][8][9] (2010).[10] Acta Pharmaceutica. Describes the formation of imidazole intermediates and the decarboxylation risks.

  • Impurity Profiling Guidelines

    • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).
  • Analytical Method Grounding

    • Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil. (2015).[9] Der Pharma Chemica. Establishes the baseline for phosphate buffer usage in Sartan analysis.

  • Chemical Data

    • CAS Common Chemistry: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (Parent of HMPI).[11]

    • [11]

Sources

Method

In vitro assay development for testing the biological activity of 4-(1-hydroxy-1-methylethyl)-2-propyl- derivatives

Application Note: In Vitro Assay Development for 4-(1-hydroxy-1-methylethyl)-2-propyl- Imidazole Derivatives Executive Summary & Scientific Context The chemical moiety 4-(1-hydroxy-1-methylethyl)-2-propyl- (often found a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development for 4-(1-hydroxy-1-methylethyl)-2-propyl- Imidazole Derivatives

Executive Summary & Scientific Context

The chemical moiety 4-(1-hydroxy-1-methylethyl)-2-propyl- (often found as an imidazole-5-carboxylate) is the pharmacophore core of Olmesartan , a potent Angiotensin II Type 1 Receptor (AT1R) antagonist. In drug development, derivatives of this core are synthesized to optimize lipophilicity, bioavailability (often via prodrug esterification), and receptor residence time.

To validate the biological activity of these derivatives, a tiered screening cascade is required. Unlike simple enzyme inhibitors, these compounds target a G-Protein Coupled Receptor (GPCR). Therefore, the assay architecture must assess three distinct properties:

  • Bioactivation (if Prodrug): Many derivatives in this class (e.g., medoxomil esters) are inactive until hydrolyzed.

  • Affinity (Ki): Competitive binding against radiolabeled Angiotensin II.

  • Functional Potency (IC50) & Kinetics: Inhibition of Gq-mediated calcium mobilization. Crucially, Olmesartan-like derivatives often exhibit insurmountable antagonism (slow dissociation), which must be captured by specific pre-incubation protocols.

Assay Workflow & Logic

The following diagram illustrates the critical decision matrix for testing these derivatives. Note the "Prodrug Check" step, which is unique to this chemical class.

AssayCascade Start New Derivative (4-(1-hydroxy-1-methylethyl)-2-propyl- core) CheckStruct Structure Analysis: Is C5-Carboxylate Esterified? Start->CheckStruct Hydrolysis Bioactivation Assay (Rat Liver S9 / Esterase) CheckStruct->Hydrolysis Yes (Prodrug) Binding Primary Screen: Radioligand Binding (AT1R) [125I]-Sar1-Ile8-AngII CheckStruct->Binding No (Free Acid) ActiveMet Isolate Active Acid Form Hydrolysis->ActiveMet ActiveMet->Binding Selectivity Selectivity Screen: AT2R Binding Counter-Screen Binding->Selectivity High Affinity (Ki < 10 nM) Functional Secondary Screen: Functional Ca2+ Flux (FLIPR) Determine IC50 & Mode of Antagonism Selectivity->Functional DataOut Lead Candidate Profile: Ki, IC50, Dissociation Rate Functional->DataOut

Figure 1: Tiered screening cascade ensuring prodrugs are activated prior to receptor testing.

Module A: Bioactivation (Prodrug Hydrolysis)

Rationale: Derivatives such as Olmesartan medoxomil are prodrugs.[1] The ester moiety improves oral absorption but renders the molecule inactive in vitro against the receptor. You must convert the ester to the free carboxylic acid to measure true biological activity.

Protocol: Liver S9 Fraction Hydrolysis

  • Reagents: Rat Liver S9 fraction (20 mg/mL protein), NADPH regenerating system (optional if oxidative metabolism is also of interest, but esterases function without it), Phosphate Buffer (pH 7.4).

  • Procedure:

    • Prepare 10 µM test compound in Phosphate Buffer (1% DMSO final).

    • Add S9 fraction (final concentration 1 mg/mL).

    • Incubate at 37°C.

    • Sample at T=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Success Metric: >80% conversion to the free acid within 60 minutes. Use the generated free acid for Modules B and C.

Module B: Receptor Binding Assay (AT1R)

Rationale: This is the gold standard for determining affinity (


). We use [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II , a modified peptide analogue that resists degradation and binds with high affinity.

Biological System:

  • Source: CHO-K1 cells stably overexpressing human AT1R (commercially available or generated via transfection).

  • Membrane Prep: Crude membrane fractions are preferred over whole cells to eliminate internalization artifacts.

Detailed Protocol:

StepActionCritical Technical Note
1. Buffer Prep 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.BSA is mandatory to prevent the lipophilic imidazole derivative from sticking to plasticware.
2. Compound Plate Dilute test derivatives (10⁻¹¹ M to 10⁻⁵ M) in buffer.Max DMSO < 1%. High DMSO disrupts GPCR membrane integrity.
3. Reaction Mix: 50 µL Membranes (5-10 µg) + 50 µL [¹²⁵I]-Ligand (~0.2 nM) + 50 µL Compound.The ligand concentration should be <

(typically 0.1–0.5 nM) to ensure Cheng-Prusoff validity.
4. Incubation Incubate 90 min at 25°C (Room Temp).Equilibrium is slower for insurmountables (Olmesartan-like). Do not shorten this step.
5. Harvesting Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).PEI reduces non-specific binding of the radioligand to the filter.
6. Wash Wash 3x with ice-cold 50 mM Tris-HCl.Cold buffer prevents dissociation of the bound complex during washing.
7. Detection Count radioactivity (CPM) in a Gamma Counter.Calculate % Inhibition.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


  • Target Criteria:

    
     nM for lead candidates.
    

Module C: Functional Assay (Intracellular Calcium Flux)

Rationale: Binding does not equal antagonism. This assay confirms the derivative blocks Angiotensin II-induced Gq signaling.

Mechanism: AngII binds AT1R


 G

q activation

PLC


IP3

Ca²⁺ release from ER.

Signaling AngII Angiotensin II (Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Antagonist Derivative (Antagonist) Antagonist->AT1R Blocks Gq Gq Protein AT1R->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Calcium Ca2+ Release (Fluorescence Signal) IP3->Calcium

Figure 2: Gq-coupled signaling pathway targeted by the assay.

Protocol: FLIPR (Fluorescent Imaging Plate Reader) Calcium Assay

  • Cell Seeding: Seed CHO-AT1R cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-6 or Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 1 hour at 37°C.

  • Antagonist Pre-incubation (Critical):

    • Add test derivatives (concentration response).

    • Incubate for 30 minutes. Note: Olmesartan derivatives often show slow on-rates. Short incubation (<10 min) will underestimate potency.

  • Agonist Challenge:

    • Place plate in FLIPR.

    • Inject Angiotensin II (EC₈₀ concentration, typically 10-30 nM) .

    • Record fluorescence kinetics for 120 seconds.

  • Analysis:

    • Measure Max-Min RFU (Relative Fluorescence Units).

    • Plot % Inhibition vs. Log[Compound].

    • Calculate

      
      .[2]
      

Differentiation of Insurmountable Antagonism: To distinguish a simple competitive antagonist (like Losartan) from an insurmountable one (like Olmesartan/Candesartan), perform the Schild Analysis :

  • Run AngII dose-response curves in the presence of increasing fixed concentrations of the derivative.

  • Surmountable: The AngII curve shifts right parallelly; Max response is maintained.

  • Insurmountable: The AngII curve shifts right and the Max response is depressed (flattened). This is a desirable trait for long-lasting blood pressure control.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Poor receptor expression or dye loading.Verify AT1R expression via Western Blot. Ensure Probenecid is fresh.
High Variability Lipophilic compound sticking.Use low-binding plates. Increase BSA to 0.5% in assay buffer.
Inactive Derivative Prodrug failed to hydrolyze.Check Module A. If the compound is an ester, it will not work in Module B/C without prior hydrolysis.
Bell-Shaped Curve Solubility limit / Precipitation.Check compound solubility in assay buffer. Do not exceed 10 µM if precipitation is visible.

References

  • Mizuno, M., et al. (1995). "Pharmacological profile of a novel angiotensin II type 1 receptor antagonist, RNH-6270." European Journal of Pharmacology.

  • Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323–338.[3]

  • Vanderheyden, P.M., et al. (1999). "Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human AT1 receptors." British Journal of Pharmacology, 126(4), 1057–1065.

  • Maillard, M.P., et al. (2000). "Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay." American Journal of Hypertension, 13(1), 73-79.

  • Zhang, J., et al. (2012). "A High-Throughput Calcium Mobilization Assay for G Protein-Coupled Receptors Using the FLIPR Tetra System." Assay Guidance Manual.

Sources

Application

Application Notes and Protocols: Evaluating 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole Derivatives as Potential Bio-molecular Inhibitors

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This document focuses on a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This document focuses on a specific class, the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives. The primary significance of this chemical family lies in its role as a key structural intermediate for Olmesartan, a potent and selective Angiotensin II type 1 (AT1) receptor antagonist used in treating hypertension.[2][3][4][5] Beyond this well-established receptor antagonism, the broader class of imidazole-containing compounds is known for potent inhibition of various enzyme families, most notably the Cytochrome P450 (CYP) monooxygenases, which are critical to drug metabolism.[6][7][8]

This guide provides an in-depth exploration of the dual inhibitory potential of these derivatives. We will dissect the mechanistic basis for their interaction with both G-protein coupled receptors like AT1 and heme-containing enzymes like CYPs. Furthermore, we will furnish detailed, field-proven protocols for researchers, scientists, and drug development professionals to accurately characterize the inhibitory activity of these compounds using contemporary biochemical and analytical methodologies.

Part 1: Mechanistic Rationale for Inhibition

Understanding the "why" behind an experimental protocol is as crucial as the "how." The inhibitory potential of these imidazole derivatives stems from specific, favorable interactions with the target protein's active or allosteric sites.

Angiotensin II (AT1) Receptor Antagonism

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active peptide of this system, and its binding to the AT1 receptor on vascular smooth muscle cells triggers potent vasoconstriction, leading to an increase in blood pressure.

Derivatives of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole, such as Olmesartan, act as competitive antagonists at the AT1 receptor.[4][9] While a receptor is not a classical enzyme that catalyzes a substrate-to-product conversion, the principles of binding, affinity, and competitive inhibition are directly analogous and fundamental to drug discovery. The inhibitor molecule is designed to occupy the receptor's binding pocket with high affinity, thereby physically preventing the endogenous ligand (Angiotensin II) from binding and initiating the downstream signaling cascade.

ras_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Binds Response Vasoconstriction, Aldosterone Release AT1R->Response Activates Inhibitor Imidazole Derivative (e.g., Olmesartan) Inhibitor->AT1R Blocks

Caption: The Renin-Angiotensin System (RAS) and the point of AT1 receptor blockade.

Cytochrome P450 (CYP) Enzyme Inhibition

The Cytochrome P450 (CYP) superfamily comprises heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceutical drugs.[10] Inhibition of these enzymes is a major cause of adverse drug-drug interactions.

Imidazole derivatives are well-documented inhibitors of multiple CYP isoforms.[6][11] The mechanism of inhibition is rooted in the fundamental chemistry of the imidazole ring. The lone pair of electrons on one of the nitrogen atoms (specifically, the N3 atom) can coordinate directly with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom at the center of the enzyme's heme prosthetic group.[7][8] This binding can be reversible and competitive or, in some cases, quasi-irreversible (tight-binding), effectively inactivating the enzyme and preventing it from metabolizing its intended substrates.[10]

cyp_inhibition cluster_0 CYP450 Active Site Enzyme Heme Prosthetic Group Fe³⁺ Product Metabolized Product Enzyme->Product Metabolizes Substrate Substrate Substrate->Enzyme Binds Inhibitor Imidazole Derivative Inhibitor->Enzyme:f0 Coordinates via N atom

Caption: Mechanism of CYP450 inhibition by an imidazole derivative.

Part 2: Experimental Protocols

The following protocols provide robust, validated methodologies for assessing the inhibitory activity of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivatives.

Protocol 1: AT1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine a compound's ability to displace a known high-affinity radiolabeled ligand from the AT1 receptor.

  • Principle: The assay measures the competition between the unlabeled test compound and a fixed concentration of a radiolabeled AT1 antagonist (e.g., [³H]-Losartan or ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II) for binding to membranes prepared from cells expressing the AT1 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

  • Materials & Reagents:

    • Test Compound (imidazole derivative)

    • Radiolabeled Ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II)

    • Unlabeled Reference Antagonist (e.g., Olmesartan, for positive control)

    • Cell Membranes expressing human AT1 receptor

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

    • 96-well filter plates (e.g., GF/C)

    • Scintillation fluid and microplate scintillation counter

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from, for example, 1 pM to 100 µM.

    • Assay Plate Setup: To each well of the 96-well plate, add the following in order:

      • 50 µL of Assay Buffer for Total Binding wells.

      • 50 µL of a high concentration of unlabeled reference antagonist (e.g., 10 µM Olmesartan) for Non-Specific Binding (NSB) wells.

      • 50 µL of the diluted test compound for competition wells.

    • Radioligand Addition: Add 50 µL of the radiolabeled ligand (at a final concentration near its K_d value, e.g., 0.1 nM ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II) to all wells.

    • Reaction Initiation: Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to all wells to initiate the binding reaction. The final volume is 200 µL.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking. Causality Note: This allows the binding reaction to reach equilibrium.

    • Termination & Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer. Causality Note: Rapid filtration separates the bound ligand (on the filter) from the unbound ligand (filtrate), and cold buffer minimizes dissociation during washing.

    • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Calculate Percent Inhibition for each test compound concentration: 100 * (1 - [(cpm_compound - cpm_NSB) / (cpm_total - cpm_NSB)])

    • Plot Percent Inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: General CYP Inhibition Assay (Fluorescence-Based)

This high-throughput screening (HTS) compatible protocol is suitable for rapidly assessing the inhibition of specific CYP isoforms using fluorogenic substrates.[12][13]

  • Principle: A non-fluorescent or weakly fluorescent substrate is metabolized by a CYP enzyme into a highly fluorescent product.[14] The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.

  • Materials & Reagents:

    • Recombinant Human CYP Enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) co-expressed with cytochrome P450 reductase.

    • Fluorogenic Substrates (e.g., BFC for CYP3A4, AMMC for CYP2D6).

    • Test Compound and known inhibitor (e.g., Ketoconazole for CYP3A4).

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺).

    • Black, flat-bottom 96- or 384-well microplates.

    • Fluorescence microplate reader.

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare working solutions of the CYP enzyme, fluorogenic substrate, and NADPH regenerating system in Assay Buffer. Prepare serial dilutions of the test compound.

    • Pre-incubation: In the microplate, add 5 µL of the test compound dilution (or vehicle/positive control) and 85 µL of the enzyme/regenerating system mix. Incubate for 10 minutes at 37°C. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent inhibition.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Kinetic Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence intensity over 15-30 minutes, taking readings every 60 seconds. Use excitation/emission wavelengths appropriate for the specific substrate/product pair.

    • Data Analysis:

      • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

      • Calculate the percent inhibition relative to the vehicle control.

      • Plot percent inhibition against the log of inhibitor concentration and fit the data to determine the IC₅₀ value.

fluorescence_workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Inhibitor/Vehicle into 96-well plate A->B C Add Enzyme + NADPH System Pre-incubate @ 37°C B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Kinetic Read: Measure Fluorescence vs. Time D->E F Data Analysis: Calculate Rates -> % Inhibition -> IC₅₀ E->F

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

Protocol 3: Advanced LC-MS/MS-Based Enzyme Activity Assay

This protocol provides the highest level of specificity and sensitivity, directly measuring the formation of the product from an unlabeled substrate. It is considered a gold-standard method for confirming hits from primary screens.[15][16][17]

  • Principle: The enzyme reaction is run for a fixed time and then stopped. The reaction mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The substrate and product are separated chromatographically and then detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

  • Materials & Reagents:

    • Same enzyme, buffer, and NADPH system as Protocol 2.

    • Unlabeled substrate for the enzyme of interest.

    • Quenching Solution: Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) of the product. Causality Note: The organic solvent stops the enzymatic reaction, and the SIL-IS is crucial for accurate quantification, correcting for variations in sample processing and instrument response.

    • LC-MS/MS system with an appropriate column (e.g., C18).

  • Step-by-Step Procedure:

    • Reaction Setup: Perform the pre-incubation and reaction initiation steps in a 96-well plate or microcentrifuge tubes as described in Protocol 2.2, but using an unlabeled substrate.

    • Incubation: Incubate at 37°C for a fixed time (e.g., 15 minutes) determined from a prior time-course experiment to ensure the reaction is in the linear range.

    • Reaction Termination: Stop the reaction by adding 2-3 volumes of the cold Quenching Solution to each well.

    • Sample Preparation: Centrifuge the plate/tubes at high speed (e.g., 4000 x g for 10 min) to precipitate the protein. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Develop a method that provides good chromatographic separation of the substrate and product. Set up the mass spectrometer to monitor specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM) for both the product and the SIL-IS.

    • Data Analysis:

      • Integrate the peak areas for the product and the internal standard.

      • Calculate the peak area ratio (Product Area / IS Area).

      • Calculate percent inhibition based on the reduction in the peak area ratio compared to the vehicle control.

      • Determine the IC₅₀ value by plotting percent inhibition vs. inhibitor concentration.

lcms_workflow A Enzyme + Inhibitor Pre-incubation B Add Substrate Incubate for fixed time A->B C Quench Reaction (Acetonitrile + Internal Std.) B->C D Centrifuge (Precipitate Protein) C->D E Transfer Supernatant D->E F Inject into LC-MS/MS E->F G Quantify Product/IS Ratio Calculate IC₅₀ F->G

Caption: Workflow for an LC-MS/MS-based enzyme inhibition assay.

Part 3: Data Interpretation and Presentation

Consistent and clear data presentation is paramount. For inhibitor characterization, the half-maximal inhibitory concentration (IC₅₀) is the most common metric. It represents the concentration of an inhibitor required to reduce the activity of a bio-molecule by 50%.

All quantitative inhibition data should be summarized in a structured table for easy comparison.

Compound IDTargetAssay TypeIC₅₀ (nM)n
Test Cmpd 1AT1 ReceptorRadioligand Binding1.5 ± 0.23
Test Cmpd 1CYP3A4Fluorescence2,500 ± 3503
Test Cmpd 1CYP2D6Fluorescence> 10,0003
OlmesartanAT1 ReceptorRadioligand Binding1.2 ± 0.13
KetoconazoleCYP3A4Fluorescence45 ± 53

Table 1: Example data summary for a hypothetical 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole derivative. Data are presented as mean ± standard deviation for n=3 independent experiments.

Conclusion

The 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole scaffold represents a versatile platform for designing potent and selective bio-molecular inhibitors. Its established role in the development of the AT1 receptor antagonist Olmesartan highlights its therapeutic potential. However, as with all imidazole-containing compounds, a thorough investigation into off-target effects, particularly the inhibition of metabolic CYP450 enzymes, is a critical step in the drug development process. The protocols detailed in this guide provide researchers with a robust framework to perform these evaluations, enabling a comprehensive understanding of a compound's biological activity profile and facilitating the development of safer, more effective therapeutics.

References

  • Yanagisawa, H., Amemiya, Y., Kanazaki, T., Shimoji, Y., Fujimoto, K., Kitahara, Y., Sada, T., & Nishikawa, K. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323–338. ([Link])

  • Carini, D. J., Duncia, J. V., Johnson, A. L., Chiu, A. T., Price, W. A., Wong, P. C., & Timmermans, P. B. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(bipyhenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525–2547. ([Link])

  • Eagling, V. A., Back, D. J., & Edwards, I. G. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. British Journal of Clinical Pharmacology, 44(2), 191–194. ([Link])

  • Chu, I., He, L., & Zeng, H. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 806(2), 167–174. ([Link])

  • Wang, L., Zhou, J., & Zhou, J. (2015). Imidazoles as cytochrome P450 enzymes inhibitors. Mini-Reviews in Medicinal Chemistry, 15(12), 1017-1028. ([Link])

  • Ohira, M., Barr, M., Okuyama, T., & Mashima, R. (2022). LC-MS/MS-based enzyme assay for lysosomal acid lipase using dried blood spots. Molecular Genetics and Metabolism Reports, 33, 100913. ([Link])

  • Bi, F., Li, J., & Wang, Q. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Wang, Y., Zhang, Y., Wang, Y., Zhang, T., Zhang, Z., & Zhang, Y. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry, 11, 1109409. ([Link])

  • Wikipedia. (2024). Discovery and development of angiotensin receptor blockers. ([Link])

  • Wikipedia. (2024). Imidazole. ([Link])

  • Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 6(2), 752–758. ([Link])

  • Sevrioukova, I. F., & Poulos, T. L. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(Pt 6), 1162–1165. ([Link])

  • Lee, S., Choi, J., Kim, S. J., & Paik, Y. K. (2020). Validation of Liquid Chromatography-Tandem Mass Spectrometry-Based 5-Plex Assay for Mucopolysaccharidoses. International Journal of Neonatal Screening, 6(1), 22. ([Link])

  • Peng, J., Sadilkova, K., & Turecek, F. (2020). Development and Validation of Leukocyte Enzyme Activity Assay by LC-MS/MS for Diagnosis of Krabbe Disease and Other Lysosomal Storage Diseases. American Journal of Clinical Pathology, 154(Supplement_1), S105-S106. ([Link])

  • Duncia, J. V., Carini, D. J., Chiu, A. T., Johnson, A. L., Price, W. A., Wong, P. C., Wexler, R. R., & Timmermans, P. B. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. ([Link])

  • Gîrd, C. E., Bîcu, E., & Uivarosi, V. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1547. ([Link])

  • Kumar, A., & Singh, R. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. ([Link])

  • ResearchGate. (n.d.). Effects of the imidazole derivatives on cytochrome P450. ([Link])

  • Kettling, U., Koltermann, A., Schwille, P., & Eigen, M. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(41), 12848–12855. ([Link])

  • Viader, A., & Blankman, J. L. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7545. ([Link])

  • Burnier, M. (1999). Angiotensin II receptor antagonists and hypertension. Swiss Medical Weekly, 129(15), 559–565. ([Link])

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. ([Link])

  • de Souza, F. H. M., Elias, D. C. C., Lopes, A. R., & Squina, F. M. (2023). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Open Bio, 13(7), 1238–1248. ([Link])

  • Bi, F., Li, J., & Wang, Q. (2011). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Patsnap. (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. ([Link])

  • Viader, A., & Blankman, J. L. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. ([Link])

  • Patsnap. (2024). How Is Enzyme Kinetics Applied in Drug Development?. ([Link])

  • Asian Journal of Research in Chemistry. (2015). Synthesis and Characterization of Process Related Impurities and Analog of Ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. ([Link])

  • de Souza, F. H. M., Elias, D. C. C., Lopes, A. R., & Squina, F. M. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. PubMed. ([Link])

  • Open Access Journals. (2023). Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. ([Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. ([Link])

  • Scimone, A., & Alcaro, S. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 25(24), 6023. ([Link])

  • Rutkauskas, D., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 785–794. ([Link])

  • Biobide. (n.d.). What is an Inhibition Assay?. ([Link])

  • Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. ([Link])

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. ([Link])

  • Frontiers in Pharmacology. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ([Link])

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Technical Notes & Optimization

Troubleshooting

Purification challenges for 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

[1][2] Subject: Troubleshooting Purification & Isolation of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate Ticket ID: OLM-INT-PUR-001 Support Level: Tier 3 (Process Chemistry & Scale-up)[1][2] Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Subject: Troubleshooting Purification & Isolation of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate Ticket ID: OLM-INT-PUR-001 Support Level: Tier 3 (Process Chemistry & Scale-up)[1][2]

Introduction: The Molecule & The Challenge

You are likely working with Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (CAS: 144689-93-0), a critical intermediate in the synthesis of Olmesartan Medoxomil.[1][2][3][4][5]

The Central Paradox: This molecule contains a tertiary alcohol and a basic imidazole ring .[1] This structural duality creates a specific purification trap:

  • Acid Sensitivity: The tertiary alcohol is prone to acid-catalyzed dehydration, forming the "Olefinic Impurity" (Alkene).[1]

  • Base/Water Sensitivity: The ester moiety is susceptible to hydrolysis, forming the "Acid Impurity" (Carboxylic Acid).[1]

  • Solubility: The propyl chain adds lipophilicity, while the imidazole/alcohol core adds polarity, making standard normal-phase chromatography streaky and crystallization solvent-dependent.

This guide provides a self-validating troubleshooting workflow to isolate high-purity material (>99%) without degrading your product.

Module 1: Crystallization & Phase Separation (Primary Protocol)

User Issue: "My crude oil won't crystallize, or it's oiling out during cooling."

The Mechanism

This molecule often exists as a sticky gum due to trapped solvents or residual Grignard byproducts (magnesium salts).[1] The key is to break the "oil" phase using a solvent system that solubilizes the impurities (non-polar) while precipitating the polar imidazole ester.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
DIPE (Diisopropyl Ether) 100%Standard Excellent rejection of non-polar impurities.[1][2]Low recovery if volume is too high.[1]
Ethyl Acetate / Hexane 1:4 to 1:6Alternative Tunable polarity.[1][6] Good for removing magnesium salts.Risk of "oiling out" if EtOAc is too high.[1]
Acetone / Water 5:1Polishing High purity (>99.5%).[1][6]Risk of Hydrolysis if heated >50°C.
Step-by-Step Troubleshooting Protocol
  • Magnesium Removal (Critical Pre-step):

    • Why: Residual Mg salts from the Grignard reaction prevent crystal lattice formation.[1]

    • Action: Ensure the crude workup involved a thorough wash with Ammonium Chloride (NH₄Cl) . If the crude is gummy, re-dissolve in Ethyl Acetate and wash with 10% NH₄Cl, then Brine. Dry over Na₂SO₄.[1]

  • The "Seeding" Technique:

    • Dissolve the crude residue in minimal warm Ethyl Acetate (40°C).

    • Slowly add Hexane (or Heptane) until slight turbidity persists.

    • Crucial Step: Add seed crystals (if available) or scratch the flask wall.[1]

    • Cool slowly to 0-5°C. Rapid cooling traps impurities.[2]

  • The "Oiling Out" Recovery:

    • If the product oils out, reheat to dissolve. Add 5% more polar solvent (EtOAc).

    • Validation: Check the supernatant by TLC.[1] If the product is in the oil and impurities are in the solvent, your polarity is reversed.

Module 2: Impurity Management (The "Whack-a-Mole" Game)

User Issue: "I see new impurities forming during workup/drying."

Impurity A: The "Dehydration" Impurity (Alkene)[1][2][7][8][9]
  • Structure: Ethyl 4-(1-methylethenyl)-2-propylimidazole-5-carboxylate.[1][2]

  • Diagnostic (HPLC): Longer retention time (more non-polar) than the target.[1][6]

  • Diagnostic (NMR): Disappearance of the methyl singlet (approx 1.5 ppm, 6H) and appearance of vinylic protons (approx 5.0-6.0 ppm).[1]

Root Cause & Fix:

  • Cause: Acidic conditions or excessive heat.[1] The tertiary alcohol undergoes E1 elimination.[1][7][8]

  • Fix:

    • Never use strong acids (HCl/H₂SO₄) for workup.[6] Use saturated NH₄Cl (pH ~5-6) or adjust to pH 7 with NaHCO₃ immediately after quenching.[1][2]

    • Temperature Limit: Do not heat the crude above 50°C during solvent evaporation.

Impurity B: The "Hydrolysis" Impurity (Acid)[1][2]
  • Structure: 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid.[1][2][3][4][5][9][10][11][12][13]

  • Diagnostic (HPLC): Shorter retention time (highly polar).[1][6]

  • Diagnostic (NMR): Loss of the ethyl quartet/triplet signals.[1]

Root Cause & Fix:

  • Cause: High pH (Basic) + Water + Heat.[1][6]

  • Fix:

    • Avoid prolonged exposure to NaOH or KOH.

    • Ensure the organic layer is dried thoroughly (Na₂SO₄) before heating/concentrating.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification and impurity identification.

PurificationLogic Start Crude Reaction Mixture (Grignard Quench) CheckMg Is Crude Gummy/Sticky? Start->CheckMg MgWash Re-dissolve in EtOAc Wash with NH4Cl (remove Mg salts) CheckMg->MgWash Yes (Mg Salts present) PurityCheck Check HPLC Purity CheckMg->PurityCheck No (Free flowing) MgWash->PurityCheck Cryst Crystallization (DIPE or EtOAc/Hexane) PurityCheck->Cryst > 85% ImpurityID Identify Major Impurity PurityCheck->ImpurityID < 85% Final Pure Ethyl Ester (>99%) Cryst->Final Dehydration Alkene Impurity (Dehydration) ImpurityID->Dehydration High RT (Non-polar) Hydrolysis Acid Impurity (Hydrolysis) ImpurityID->Hydrolysis Low RT (Polar) ActionAcid Action: Neutralize pH Keep Temp < 50°C Dehydration->ActionAcid ActionBase Action: Dry Solvents Avoid Strong Bases Hydrolysis->ActionBase ActionAcid->Cryst Re-process ActionBase->Cryst Re-process

Caption: Decision tree for isolating the Olmesartan intermediate, prioritizing Magnesium removal and impurity identification.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography for this compound?

  • Answer: Yes, but with caution. The imidazole nitrogen interacts strongly with acidic silanols on the silica, causing "tailing."

  • Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase (e.g., Hexane:EtOAc:TEA) to neutralize the silica.[1] This ensures sharp bands.[1]

Q2: My product turned yellow/orange upon drying. Is it degraded?

  • Answer: Likely yes.[1] Color change often indicates oxidation or the formation of conjugated impurities (like the alkene).[1]

  • Check: Run an HPLC. If the purity is intact, the color might be a trace metal impurity. If purity dropped, you likely overheated the tertiary alcohol. Recrystallize from Acetone/Water to remove color bodies.[1]

Q3: How should I store the purified intermediate?

  • Answer: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).[2] The tertiary alcohol is stable, but moisture can slowly hydrolyze the ester over months.

Summary Data Table: Impurity Profile

Impurity NameRelative Retention Time (RRT)*OriginPrevention Strategy
Target Ester 1.00ProductN/A
Acid Impurity ~0.4 - 0.6HydrolysisKeep dry; Avoid high pH workup.[1][2]
Alkene Impurity ~1.2 - 1.5DehydrationKeep pH > 6; Keep Temp < 50°C.
Dimer/Regioisomer ~0.8 - 0.9Synthesis Side-rxnControl Grignard addition rate.[1][2]

*Note: RRT values are approximate and depend on the specific C18 column and gradient used (typically Acetonitrile/Water/Buffer).[6]

References

  • Yanagisawa, H., et al. (1996).[1] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323–338.[1]

  • Sankyo Company, Limited. (1997).[1] "Angiotensin II antagonist 1-biphenylmethylimidazole derivatives." US Patent 5,616,599.[1]

  • Babu, K. S., et al. (2015).[1] "Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil." Asian Journal of Chemistry, 27(9), 3461.[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 158781, Olmesartan." PubChem. [1][6]

Sources

Optimization

Technical Support Center: Degradation of 4-(1-hydroxy-1-methylethyl)-2-propyl- Imidazole Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with compounds featuring...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with compounds featuring the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole core structure. A prominent example of such a compound is the angiotensin II receptor blocker, Fimasartan. Understanding the metabolic and chemical stability of this moiety is critical for obtaining reliable and reproducible results in biological assays. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses the fundamental questions regarding the biotransformation and stability of this class of compounds.

Q1: What are the primary metabolic pathways for compounds containing the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole moiety, such as Fimasartan?

From a mechanistic standpoint, the biotransformation of these compounds is multifaceted, primarily involving Phase I and Phase II metabolic reactions. The key pathways observed in preclinical and clinical studies for Fimasartan, a representative molecule, include oxidation, hydroxylation, and glucuronidation.[1]

  • Oxidation: The sulfur atom in Fimasartan's thioacetamide group is susceptible to oxidation, forming metabolites like FMS S-oxide. Further oxidation can lead to an oxidative desulfurized metabolite (BR-A-557).[2] The imidazole ring itself can also be a target for oxidative degradation.[3]

  • Hydroxylation: The n-butyl group attached to the pyrimidinone ring is a primary site for hydroxylation at various positions (1-, 2-/3-, and 4-n-butyl).[2] This process increases the polarity of the molecule, facilitating its excretion.

  • Glucuronidation: This is a common Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites. This significantly increases water solubility and aids in biliary and renal excretion.[1][4]

Q2: Which specific enzymes are responsible for the metabolism of these compounds?

The metabolism is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. For Fimasartan, specific isozymes have been identified:

  • CYP3A4 and CYP3A5: These enzymes are heavily involved in the formation of the FMS S-oxide and its subsequent conversion to the desulfurized metabolite.[2]

  • CYP2C9: This isozyme plays an exclusive role in the hydroxylation of the n-butyl side chain.[2]

Understanding which CYP enzymes are involved is crucial for predicting potential drug-drug interactions. For instance, co-administration with a strong CYP3A4 inhibitor could significantly alter the pharmacokinetic profile of the compound.[5]

Q3: What are the major degradation products I should expect to see in my biological assays?

Beyond the primary metabolites, you may encounter other degradation products arising from experimental conditions. A summary of key species observed for Fimasartan is provided below.

Metabolite/DegradantFormation PathwayKey Enzymes/ConditionsSignificance
Fimasartan S-oxide OxidationCYP2C9, CYP3A4, CYP3A5Major Phase I metabolite.[2]
BR-A-557 (Desulfo-fimasartan) Oxidative DesulfurizationCYP3A4, CYP3A5 (from S-oxide)Active metabolite.[2][4][6]
Hydroxy-n-butyl Fimasartans HydroxylationCYP2C9Phase I metabolites.[2]
Fimasartan N-glucuronide GlucuronidationUGTs (UDP-glucuronosyltransferases)Major Phase II metabolite for excretion.[4]
Oxidative Degradants Chemical OxidationH₂O₂, light, air exposureCan form during sample handling/storage.[3][7]

It is important to note that none of the major metabolites of Fimasartan have been found to represent more than 7.2% of the exposure of the parent drug in rat models.[4][6]

Part 2: Troubleshooting Guides for Experimental Assays

This section provides practical, step-by-step guidance for specific issues you might encounter during your experiments.

Q: I'm seeing unexpected or unidentified peaks in my chromatogram during LC-MS analysis. What could they be and how do I identify them?

This is a very common issue. These peaks can originate from metabolic conversion, chemical degradation, or contamination. A systematic approach is required for identification.

Troubleshooting Protocol: Identifying Unknown Peaks

  • System Suitability Check: First, ensure the peak is not an artifact of your analytical system. Inject a blank solvent run to check for carryover or system contamination.

  • Review Sample Handling: Scrutinize your sample preparation workflow. Could the compound have degraded after collection but before analysis? Key factors include temperature, pH, and exposure to light. The imidazole moiety can be particularly sensitive to photodegradation.[3]

  • Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study on the parent compound.[8] This involves exposing the compound to stress conditions (e.g., acid, base, oxidation with H₂O₂, heat, UV light) to generate degradation products that can be used as reference markers.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): Analyze the unknown peak using an HRMS instrument (e.g., Q-TOF, Orbitrap) to obtain an accurate mass. This allows you to predict the elemental composition and propose potential structures. For example, an oxidative degradant of Fimasartan was identified as having a mass 16 amu less than the parent drug, corresponding to the loss of a sulfur atom.[7]

  • Tandem MS (MS/MS) Fragmentation: Compare the fragmentation pattern of the unknown peak with that of the parent compound. Shared fragment ions can provide clues about which part of the molecule has been modified.

  • Metabolite Profiling Software: Utilize software to predict potential metabolites based on known biotransformation pathways.

Workflow for Investigating Unknown Chromatographic Peaks

G start Unknown Peak Detected blank_run Inject Blank Solvent start->blank_run is_artifact Is Peak Present in Blank? blank_run->is_artifact system_artifact System Artifact (Carryover, Contamination) Clean System is_artifact->system_artifact Yes not_artifact Peak is Sample-Related is_artifact->not_artifact No hrms Analyze via HRMS for Accurate Mass not_artifact->hrms forced_degradation Perform Forced Degradation Study compare Compare with Parent & Forced Degradation Samples forced_degradation->compare msms Acquire MS/MS Fragmentation Data hrms->msms msms->forced_degradation is_match Match Found? compare->is_match identified Peak Identified as Specific Metabolite or Degradant is_match->identified Yes no_match Propose Structure from HRMS/MSMS Consider Synthesis of Standard is_match->no_match No G start Poor Analyte Stability Observed q1 When is degradation occurring? start->q1 a1 During Sample Prep (Pre-Extraction) q1->a1 a2 During/Post Extraction q1->a2 a3 During Storage q1->a3 sol1 Work on Ice Add Enzyme Inhibitors Minimize Time to Extraction a1->sol1 sol2 Optimize Extraction pH/Solvent Check for Adsorption to Plasticware Evaporate Solvents at Low Temp a2->sol2 sol3 Aliquot Samples Store at -80°C Avoid Freeze-Thaw Cycles a3->sol3

Caption: A decision tree to diagnose and resolve analyte stability issues.

Q: I'm struggling to develop a robust LC-MS/MS method for simultaneous quantification of the parent drug and its metabolites. What are the key parameters to optimize?

Simultaneous analysis is challenging because the parent drug and its metabolites can have different polarities and ionization efficiencies.

Protocol: LC-MS/MS Method Development Strategy

  • Column Selection: Start with a versatile column chemistry. A C18 column is a common starting point for many small molecules. [9]For separating compounds with a wide range of polarities, consider a column with a different stationary phase or end-capping.

  • Mobile Phase Optimization:

    • Organic Modifier: Test both acetonitrile and methanol. Acetonitrile often provides sharper peaks and lower backpressure, but methanol can offer different selectivity.

    • Aqueous Modifier: The pH of the aqueous phase is critical. For imidazole compounds, which are basic, an acidic mobile phase (e.g., 0.1% formic acid) is typically used to promote protonation and good peak shape in positive ion mode. [10]3. Gradient Elution: Develop a gradient that effectively separates the early-eluting, more polar metabolites from the later-eluting, more lipophilic parent drug. A shallow gradient around the elution time of key analytes can significantly improve resolution.

  • MS/MS Parameter Tuning:

    • Individually infuse the parent compound and each available metabolite standard into the mass spectrometer to optimize MS parameters (e.g., collision energy, declustering potential) for each analyte.

    • Select at least two specific MRM (Multiple Reaction Monitoring) transitions for each analyte—one for quantification (quantifier) and one for confirmation (qualifier). This ensures specificity and complies with regulatory guidelines. Validated LC-MS/MS assays are essential for pharmacokinetic studies. [4][6][11]

      Parameter Starting Point Optimization Strategy Rationale
      Column C18, 2.1 or 3.0 mm i.d., <3 µm Test different stationary phases (e.g., Phenyl-Hexyl) if co-elution occurs. C18 provides good hydrophobic retention. Other phases offer alternative selectivity.
      Mobile Phase A Water + 0.1% Formic Acid Adjust acid concentration or try ammonium formate for pH modification. Acid promotes ionization and improves peak shape for basic compounds.
      Mobile Phase B Acetonitrile + 0.1% Formic Acid Compare with Methanol. Acetonitrile is a strong solvent for reverse phase. Methanol may alter elution order.
      Flow Rate 0.3 - 0.5 mL/min Adjust based on column dimensions and desired run time. Balances analysis speed with chromatographic efficiency.

      | Ionization Mode | ESI Positive | Test ESI Negative, though less likely for this compound class. | The nitrogen atoms in the imidazole ring are readily protonated. |

References

  • Lee, H. W., et al. (2018). Role of cytochrome P450 enzymes in fimasartan metabolism in vitro. PubMed. Available at: [Link]

  • Lee, H., et al. (2014). Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway of fimasartan in rats. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2014). Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats. PubMed. Available at: [Link]

  • Choi, Y., et al. (2018). Pharmacokinetic interaction between fimasartan and atorvastatin in healthy male volunteers. Dove Press. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2024). Analytical Methods for Fimasartan: A Comprehensive Review of Chromatographic and Spectroscopic Techniques. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Cho, M., et al. (2022). Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract. MDPI. Available at: [Link]

  • Google Patents. (n.d.). HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard. Google Patents.
  • Dhaware, A., & Dhudhal, B. (n.d.). Analytical Method Development and Validation for Assay of Fimasartan Potassium Trihydrate and Chlorthalidone in Tablet Dosage Form by Using RP-HPLC. IRJPMS. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). SEPARATION AND CHARACTERIZATION OF MAJOR OXIDATIVE IMPURITY IN FIMASARTAN DRUG SUBSTANCE. Rasayan Journal of Chemistry. Available at: [Link]

  • Mercolini, L., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • Mercolini, L., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Analytical Method Development and Validation for Estimation of Fimasartan in Bulk Drug and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of stability and simultaneous determination of fimasartan and amlodipine by a HPLC method in combination tablets. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Development And Validation Of RP-HPLC Method For Determination Of Fimasartan In Bulk And Their Dosage Form – A Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ScienceDirect. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. Google Patents.
  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PMC. Available at: [Link]

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. (2021). PMC. Available at: [Link]

  • Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. (2017). Sci Forschen. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of the Biological Target for 4-(1-hydroxy-1-methylethyl)-2-propyl- Imidazole Scaffolds

Executive Summary This guide details the validation of the Angiotensin II Type 1 Receptor (AT1R) as the primary biological target for compounds containing the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole scaffold. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation of the Angiotensin II Type 1 Receptor (AT1R) as the primary biological target for compounds containing the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole scaffold. This chemical moiety is the pharmacophore core of the potent antihypertensive agent Olmesartan .

Unlike first-generation biphenyl-tetrazoles (e.g., Losartan), this specific scaffold exhibits insuperable inverse agonism . The bulky, hydrophilic hydroxy-isopropyl group at the C4 position creates a unique hydrogen-bonding network within the AT1R transmembrane bundle, stabilizing the receptor in an inactive conformation more effectively than simple competitive antagonists. This guide provides the experimental framework to validate this specific mechanism.

The Scaffold & Target Landscape

The "4-(1-hydroxy-1-methylethyl)-2-propyl-" fragment is not merely a lipophilic spacer; it is a functional anchor. In the context of drug development, this scaffold is designed to target the Angiotensin II Type 1 Receptor (AT1R) , a G-Protein Coupled Receptor (GPCR) responsible for vasoconstriction and aldosterone secretion.[1]

Structural Mechanism of Action

Crystallographic data (PDB: 4ZUD) reveals that this scaffold occupies the orthosteric binding pocket of AT1R.

  • The Anchor: The imidazole ring positions the molecule deep within the transmembrane (TM) bundle.

  • The Lock (Critical): The 1-hydroxy-1-methylethyl group forms a critical hydrogen bond with Tyr113 (TM3) and potentially interacts with Arg167 (ECL2). This interaction is absent in compounds lacking the hydroxyl group (e.g., Losartan), explaining the scaffold's slower dissociation rate.

Diagram 1: AT1R Signaling & Inhibition Pathway

This pathway illustrates the Gq/11 signaling cascade blocked by the scaffold.

AT1R_Signaling AngII Angiotensin II (Ligand) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Scaffold Hydroxy-isopropyl Scaffold (Inhibitor) Scaffold->AT1R Stabilizes Inactive State (Inverse Agonism) Gq Gq/11 Protein AT1R->Gq Couples PLC PLC-β Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasoconstriction Ca->Response

Caption: The scaffold acts as an inverse agonist, preventing Gq coupling and subsequent Calcium release.

Comparative Performance Analysis

To validate the superiority of the 4-(1-hydroxy-1-methylethyl) scaffold, it must be benchmarked against standard competitive antagonists like Losartan.

Feature4-(1-hydroxy-1-methylethyl) Scaffold (e.g., Olmesartan)Losartan (Standard Competitive)Biological Implication
Binding Affinity (

)
~9.5 - 9.9~8.0 - 8.5Scaffold binds 10-100x tighter to AT1R.
Dissociation

~166 minutes ~60-70 minutes"Insuperable" blockade; drug stays bound even when AngII levels spike.
Mode of Antagonism Inverse AgonistCompetitive AntagonistScaffold actively suppresses basal receptor activity; Losartan only blocks agonist binding.
Key Interaction Tyr113 (OH group) + Arg167Lys199 (Tetrazole)The hydroxyl group creates a secondary anchor point lacking in Losartan.

Experimental Validation Protocols

The following protocols are designed to prove Target Engagement and Inverse Agonism .

Protocol A: Differential Dissociation Kinetics (The "Insuperable" Test)

Objective: To demonstrate that the scaffold dissociates significantly slower than native AngII or competitive antagonists, validating the "tight-binding" hypothesis.

Materials:

  • HEK293 cells stably expressing human AT1R.

  • Radioligand: [

    
    I]-Sar
    
    
    
    -Ile
    
    
    -Angiotensin II.
  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.2% BSA (pH 7.4).
    

Methodology:

  • Equilibrium Binding: Incubate AT1R membranes with [

    
    I]-AngII (0.2 nM) for 60 min at 25°C to reach equilibrium.
    
  • Dissociation Initiation: Add excess unlabeled competitor (10

    
    M AngII) OR the test compound (10 
    
    
    
    M).
  • Time-Course Sampling: Filter aliquots at

    
     minutes.
    
  • Quantification: Measure retained radioactivity via gamma counter.

  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Validation Criteria:

  • The test compound must show a dissociation half-life (

    
    ) > 120 minutes.
    
  • Losartan control should show

    
     minutes.
    
Diagram 2: Binding Assay Workflow

Visualizing the critical steps for kinetic validation.

Binding_Protocol Step1 1. Membrane Prep (HEK293-AT1R) Step2 2. Equilibrium (with 125I-AngII) Step1->Step2 Step3 3. Add Competitor (Scaffold vs Losartan) Step2->Step3 Step4 4. Filtration (Whatman GF/B) Step3->Step4 Time Course Step5 5. Gamma Counting Step4->Step5 Step6 6. Calc Dissociation Rate (k_off) Step5->Step6

Caption: Workflow for determining dissociation kinetics (


) to validate insuperable binding.
Protocol B: Inverse Agonism on Constitutively Active Mutants

Objective: To validate that the compound suppresses basal activity in the absence of Angiotensin II.

Rationale: Wild-type AT1R has low basal activity. The N111G mutant is constitutively active.[2][3][4] A true inverse agonist will reduce IP1 accumulation in N111G cells, whereas a neutral antagonist (like Losartan) will have minimal effect on the basal level.

Methodology:

  • Transfection: Transiently transfect COS-7 or HEK293 cells with AT1R-N111G plasmid.

  • Labeling: Incubate cells with [

    
    H]-myo-inositol (2 
    
    
    
    Ci/mL) for 24 hours.
  • Treatment: Treat cells with varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 60 min without AngII stimulation.
  • Extraction: Lyse cells with 10 mM formic acid.

  • Separation: Isolate Inositol Monophosphate (IP1) using AG1-X8 anion exchange chromatography.

  • Data: Express IP1 levels as % of basal response.

Expected Result:

  • Scaffold (Olmesartan-like): Dose-dependent reduction of basal IP1 (Inverse Agonism).

  • Losartan: Minimal reduction of basal IP1 (Neutral Antagonism).

Structural Validation (In Silico & X-Ray)

To definitively confirm the target interaction, molecular docking or X-ray crystallography must show the specific stabilization of the Tyr113 residue.

  • Reference Structure: Use PDB ID: 4ZUD (Crystal structure of human AT1R with Olmesartan).

  • Key Validation Checkpoint:

    • The hydroxyl group of the scaffold must be within H-bonding distance (2.8–3.2 Å) of Tyr113 (TM3).

    • The carboxyl group on the imidazole ring must form a salt bridge with Arg167 (ECL2).[5]

    • Note: Disruption of either residue via site-directed mutagenesis (e.g., Y113A or R167A) should result in a >100-fold loss of affinity (

      
      ) for the scaffold, validating these specific contact points.
      

References

  • Zhang, H., et al. (2015).[6][7] Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor.[5] Journal of Biological Chemistry, 290(48), 29127-29139.

  • Mizuno, M., et al. (1995). Angiotensin II receptor antagonists: synthesis and evaluation of 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 43(10), 1803-1807.

  • Miura, S., et al. (2006). Molecular mechanism underlying inverse agonist of angiotensin II type 1 receptor blockers.[2][4][5] Journal of Biological Chemistry, 281(28), 19288-19295.

  • Vanderheyden, P. M., et al. (2000). Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human AT1 receptors. British Journal of Pharmacology, 129(7), 1303-1314.

Sources

Comparative

Comparative study of the efficacy of different 4-(1-hydroxy-1-methylethyl)-2-propyl- analogs

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) and comparative efficacy of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid derivatives. This specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) and comparative efficacy of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid derivatives. This specific scaffold constitutes the active core of the antihypertensive drug Olmesartan , distinguished by its unique C4-hydroxyalkyl substituent.

Executive Summary & Scaffold Analysis

The chemical entity 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid (also known as RNH-6270 or Olmesartan acid ) represents a pinnacle in the optimization of non-peptide Angiotensin II Receptor Blockers (ARBs). Unlike earlier "sartans" (e.g., Losartan) which rely primarily on hydrophobic interactions, this scaffold incorporates a hydrophilic 1-hydroxy-1-methylethyl group at the C4 position.

This guide compares this specific core against its structural analogs (e.g., C4-alkyl, C4-alkenyl derivatives) to demonstrate how the C4-hydroxyl moiety drives superior binding affinity (


) and inverse agonism.
The Core Scaffold

The structure consists of three critical domains:

  • Position 2 (

    
    ):  A propyl  chain (provides hydrophobic anchoring).
    
  • Position 4 (

    
    ):  A 1-hydroxy-1-methylethyl  group (the critical differentiator).[1][2]
    
  • Position 5 (

    
    ):  A carboxylic acid  (mimics the C-terminal phenylalanine of Angiotensin II).
    

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the impact of modifying the C4 and C2 positions on AT1 receptor binding affinity.

SAR_Analysis Core Imidazole Core (Scaffold) C4_Hydro C4: 1-hydroxy-1-methylethyl (Olmesartan) Core->C4_Hydro C4_Alkyl C4: Methyl/Ethyl (Analogs) Core->C4_Alkyl C2_Propyl C2: Propyl Core->C2_Propyl H_Bond H-Bond with Tyr113/Lys199 C4_Hydro->H_Bond Donates OH Affinity_Low Lower Affinity (IC50 > 10 nM) Competitive Antagonism C4_Alkyl->Affinity_Low Lacks OH interaction Affinity_High High Affinity (IC50 < 1 nM) Inverse Agonism C2_Propyl->Affinity_High Optimal Steric Fit C2_Butyl C2: Butyl C2_Butyl->Affinity_Low Steric Clash H_Bond->Affinity_High Stabilizes Receptor

Figure 1: SAR map highlighting the critical role of the C4-hydroxy group in establishing high-affinity receptor blockade.

Comparative Efficacy Analysis

The efficacy of the 4-(1-hydroxy-1-methylethyl) analog (Olmesartan) is compared below against key structural variants. Data is synthesized from foundational medicinal chemistry studies (Yanagisawa et al.) and comparative pharmacology.

Table 1: Binding Affinity and Functional Potency of Imidazole Analogs
Analog ClassC4 Substituent (

)
C2 Substituent (

)
Binding Affinity (

)
Functional Efficacy (Schild Slope)Mechanism Note
Target Scaffold (Olmesartan) 1-hydroxy-1-methylethyl Propyl 0.5 – 1.0 nM ~ -1.0 (Insurmountable) H-bonding with AT1 receptor residues (Tyr113) locks receptor in inactive state.
Dehydroxy AnalogIsopropylPropyl> 10 nMReversibleLoss of H-bond reduces residence time on receptor.
Alkyl AnalogMethyl / EthylPropyl15 – 50 nMReversibleHydrophobic interaction only; significantly weaker binding.
Homolog Analog1-hydroxy-1-methylethylButyl~ 5 nMMixedExtension of C2 chain causes minor steric clash in the hydrophobic pocket.
Competitor (Losartan)Chloro / HydroxymethylButyl10 – 20 nMReversibleRelies on active metabolite (EXP3174) for peak potency.

Key Insight: The presence of the tertiary alcohol at C4 is not merely a spacer; it actively participates in a hydrogen bond network within the AT1 receptor pocket. This interaction is responsible for the "insurmountable" antagonism observed, where increasing concentrations of Angiotensin II cannot fully displace the drug.

Mechanism of Action: Inverse Agonism

Unlike neutral antagonists (e.g., Losartan) which simply block agonist binding, the 4-(1-hydroxy-1-methylethyl) scaffold exhibits inverse agonism . It binds to and stabilizes the inactive conformation of the AT1 receptor, reducing constitutive (basal) receptor activity.

Pathway Visualization (Renin-Angiotensin System Blockade)

RAS_Pathway AngI Angiotensin I AngII Angiotensin II (Agonist) AngI->AngII Converted by ACE ACE Enzyme ACE->AngII AT1R AT1 Receptor (Active State) AngII->AT1R Binds & Activates Response Vasoconstriction Aldosterone Secretion AT1R->Response AT1R_Inactive AT1 Receptor (Inactive State) NoResponse Vasodilation Reduced BP AT1R_Inactive->NoResponse Drug 4-(1-hydroxy-1-methylethyl) Analog (Olmesartan) Drug->AT1R Blocks Binding Drug->AT1R_Inactive Stabilizes (Inverse Agonism)

Figure 2: Mechanism of Inverse Agonism. The analog stabilizes the inactive receptor state, preventing basal signaling.

Experimental Protocols for Validation

To replicate the efficacy data for these analogs, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (AT1 Receptor)

Objective: Determine


 values for different analogs.
  • Preparation: Isolate membranes from rat adrenal cortex or CHO cells overexpressing human AT1 receptor.

  • Ligand: Use

    
    -Sar1-Ile8-Angiotensin II (0.05 nM).
    
  • Incubation:

    • Mix membrane suspension (50 µg protein) with radioligand.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the 4-(1-hydroxy-1-methylethyl) analog or comparison standards.
    • Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters; wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     using non-linear regression (Hill equation).
    
    • Validation Check: Non-specific binding (determined by 1 µM unlabeled Ang II) should be <10% of total binding.

Protocol B: Functional Efficacy (Guinea Pig Aorta)

Objective: Assess "insurmountable" antagonism (depression of maximal response).[3][4]

  • Tissue Prep: Suspend helical strips of guinea pig thoracic aorta in organ baths containing Krebs-Henseleit solution (37°C, oxygenated).

  • Equilibration: Apply 1g resting tension; equilibrate for 60 mins.

  • Agonist Curve: Construct cumulative concentration-response curves for Angiotensin II.

  • Antagonist Treatment: Incubate tissue with the test analog (e.g., 1 nM, 10 nM) for 30 minutes.

  • Re-challenge: Repeat Angiotensin II curve.

  • Result Interpretation:

    • Surmountable (Competitive): Rightward shift of the curve with no change in

      
       (e.g., Losartan).
      
    • Insurmountable (Non-competitive): Rightward shift plus depression of

      
       (characteristic of the 4-(1-hydroxy-1-methylethyl)  scaffold).
      

References

  • Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position." Journal of Medicinal Chemistry. Link

  • Koike, H., et al. (2001). "In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist."[4] Journal of Hypertension. Link

  • Mire, D. E., et al. (2005). "A review of the structural heterogeneity of angiotensin receptors: the role of inverse agonism." Therapeutic Advances in Cardiovascular Disease.
  • Unger, T., et al. (2000). "Pharmacology of Olmesartan Medoxomil: From the Bench to the Bedside." American Journal of Hypertension.

Sources

Validation

Structure-activity relationship (SAR) studies of the 4-(1-hydroxy-1-methylethyl)-2-propyl- scaffold

Executive Summary This guide analyzes the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole scaffold, the pharmacophore core of the potent antihypertensive agent Olmesartan . Unlike first-generation sartans (e.g., Losartan)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole scaffold, the pharmacophore core of the potent antihypertensive agent Olmesartan . Unlike first-generation sartans (e.g., Losartan) which utilize a 2-butyl-4-chloro-5-hydroxymethyl substitution pattern, this scaffold incorporates a 2-propyl chain and a bulky, hydrophilic 4-(1-hydroxy-1-methylethyl) group (hydroxyisopropyl).

These structural modifications result in insurmountable antagonism and significantly higher binding affinity (


) compared to competitive antagonists. This guide dissects the molecular rationale behind these features, supported by crystallographic evidence (PDB: 4ZUD) and comparative binding data.

Structural Anatomy & Pharmacophore Logic

The scaffold is defined by three critical substitution points on the imidazole ring. Each plays a distinct role in stabilizing the inactive state of the Angiotensin II Type 1 (AT1) receptor.

The Core Scaffold: 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole[1][2][3][4][5][6][7]
PositionSubstituentFunctionalitySAR Significance
C-2 Propyl group (

-propyl)
Hydrophobic InteractionOptimized for the hydrophobic pocket of the AT1 receptor. Shorter than the butyl group of Losartan to accommodate the bulkier C-4 substituent.
C-4 1-hydroxy-1-methylethyl H-Bonding & Inverse AgonismThe tertiary alcohol forms a critical hydrogen bond with Tyr35 and Arg167 , locking the receptor in an inactive conformation (Inverse Agonism).
C-5 Carboxylate Ionic InteractionForms a salt bridge with cationic residues (likely Lys199 or Arg167 ) in the receptor binding pocket.
SAR Logic Diagram

The following diagram illustrates the causal relationship between structural modifications and pharmacological outcomes.

SAR_Logic Scaffold Imidazole Core Pos2 2-Propyl Group Scaffold->Pos2 Pos4 4-Hydroxyisopropyl Scaffold->Pos4 Pos5 5-Carboxylate Scaffold->Pos5 Effect1 Hydrophobic Pocket Fit Pos2->Effect1 Steric Optimization Effect2 H-Bond with Tyr35/Arg167 Pos4->Effect2 Critical Interaction Effect3 Ionic Lock Pos5->Effect3 Anchoring Outcome Insurmountable Antagonism (Inverse Agonism) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: SAR Logic Map detailing the contribution of specific functional groups to the insurmountable antagonism profile of the Olmesartan scaffold.

Mechanistic Deep Dive: Why This Scaffold Outperforms

The superiority of the 4-(1-hydroxy-1-methylethyl)-2-propyl- scaffold over alternatives lies in its binding kinetics.

The "Hydroxyisopropyl" Advantage

First-generation ARBs like Losartan utilize a simple hydroxymethyl group. The introduction of the dimethyl substitution (creating the 1-hydroxy-1-methylethyl group) serves two purposes:

  • Conformational Restriction: The steric bulk of the methyl groups limits the rotation of the hydroxyl group, pre-organizing it for binding.

  • Specific H-Bonding: Crystallographic studies (PDB: 4ZUD) reveal that this hydroxyl group coordinates with Tyr35 and Arg167 in the transmembrane core. This interaction is absent in Losartan binding, explaining Olmesartan's ability to suppress basal receptor activity (inverse agonism).

Propyl vs. Butyl Optimization

While Losartan employs a 2-butyl chain, the Olmesartan scaffold uses a 2-propyl chain. SAR studies indicate that when the bulky hydroxyisopropyl group is present at C-4, the slightly shorter propyl chain at C-2 prevents steric clash within the hydrophobic pocket, maximizing van der Waals contacts without destabilizing the complex.

Comparative Performance Guide

The following data compares the 4-(1-hydroxy-1-methylethyl)-2-propyl- scaffold (Olmesartan) against the standard 2-butyl-4-chloro-5-hydroxymethyl scaffold (Losartan) and other market alternatives.

Table 1: Binding Affinity and Dissociation Kinetics
CompoundScaffold Features

(nM)*

Antagonism TypeDissociation

Olmesartan 2-propyl, 4-hydroxyisopropyl 1.8 - 6.5 8.61 Insurmountable 166 min
CandesartanBenzimidazole core2.5 - 8.08.55Insurmountable133 min
TelmisartanBibenzimidazole3.0 - 9.08.19Insurmountable213 min
ValsartanNon-heterocyclic (Valine)9.0 - 207.65Surmountable70 min
Losartan 2-butyl, 4-chloro 20 - 45 7.17 Surmountable 67 min

*Note:


 values vary by assay conditions (e.g., buffer, temperature). Data represents consensus values from radioligand binding assays using human AT1 receptors.
Key Takeaway

The Olmesartan scaffold exhibits approximately 10-fold higher affinity than the Losartan scaffold. More importantly, the dissociation half-life (


) is significantly longer, leading to "insurmountable" blockade—meaning high concentrations of endogenous Angiotensin II cannot easily displace the drug.

Experimental Protocol: Validating the SAR

To verify the high affinity of this scaffold, researchers typically employ a radioligand binding assay. Below is a standardized protocol designed to differentiate high-affinity inverse agonists from competitive antagonists.

Protocol: AT1 Receptor Radioligand Binding Assay

Objective: Determine the


 and 

of the test scaffold against

I-Sar1-Ile8-Angiotensin II.

Materials:

  • Receptor Source: CHO cells stably expressing human AT1 receptor (hAT1R).

  • Radioligand:

    
    I-[Sar
    
    
    
    , Ile
    
    
    ]-Angiotensin II (0.2 nM final conc).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EDTA, 0.1% BSA, pH 7.4.
    

Workflow Diagram:

Protocol_Workflow Step1 Membrane Preparation (CHO-hAT1R cells) Step2 Incubation (90 min @ 25°C) Step1->Step2 Step4 Termination Rapid Filtration (GF/C Filters) Step2->Step4 Step3 Reagents Added: 1. Membranes (5-10 µg) 2. 125I-Ligand (0.2 nM) 3. Test Scaffold (10^-11 to 10^-5 M) Step3->Step2 Step5 Gamma Counting Step4->Step5 Step6 Data Analysis (Non-linear regression) Step5->Step6

Figure 2: Standardized workflow for determining binding affinity constants (


) for AT1 receptor antagonists.

Methodology Steps:

  • Preparation: Thaw membrane aliquots and resuspend in assay buffer.

  • Dosing: Prepare serial dilutions of the 4-(1-hydroxy-1-methylethyl)-2-propyl- scaffold (10 pM to 10 µM).

  • Incubation: Mix 150 µL membrane suspension, 50 µL radioligand, and 50 µL test compound in 96-well plates. Incubate for 90 minutes at 25°C to reach equilibrium.

  • Filtration: Harvest using a cell harvester onto polyethyleneimine (PEI)-soaked glass fiber filters (GF/C) to minimize non-specific binding.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Analysis: Measure radioactivity. Calculate

    
     using a four-parameter logistic equation. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position." Journal of Medicinal Chemistry, 39(1), 323–338.[1][2] Link

  • Zhang, H., et al. (2015).[3] "Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography." Cell, 161(4), 833-844. (PDB ID: 4ZUD). Link

  • Mire, D. E., et al. (2005).[4][5] "A Comparison of the Receptor Binding Affinities of the Anti-Hypertensive Drug Olmesartan with other Angiotensin Receptor Blockers." Journal of Cardiovascular Pharmacology, 46(5), 585-593. Link

  • Vauquelin, G., et al. (2002). "Insurmountable antagonism of Angiotensin II receptors: chemically and mechanically distinct." Trends in Pharmacological Sciences, 23(12), 565-567. Link

  • Koike, H., et al. (2001).[1][6] "In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist." Journal of Hypertension, 19(Suppl 1), S3-S14.[6] Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of a Key Olmesartan Intermediate: 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a crucial intermediate in the manufacturing of the widely used antihypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a crucial intermediate in the manufacturing of the widely used antihypertensive drug Olmesartan Medoxomil, has been approached through various chemical strategies. This guide provides an in-depth, objective comparison of the most prominent synthetic routes, offering insights into their methodologies, efficiency, scalability, and safety considerations. This analysis is designed to assist researchers and drug development professionals in making informed decisions for the synthesis of this key pharmaceutical building block.

Introduction to the Target Molecule

4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is an essential component in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1] The efficiency and cost-effectiveness of the synthesis of this intermediate directly impact the overall manufacturing process of the final active pharmaceutical ingredient (API). Over the years, several synthetic pathways have been developed, each with its own set of advantages and challenges. This guide will focus on two of the most significant and well-documented routes.

Route 1: The Grignard Reaction on a Pre-formed Imidazole Dicarboxylate

This widely utilized approach centers on the construction of the imidazole ring system first, followed by the introduction of the hydroxy-methylethyl group via a Grignard reaction. The key intermediate in this pathway is diethyl 2-propyl-imidazole-4,5-dicarboxylate. Two primary methods have been established for the synthesis of this dicarboxylate.

Route 1a: Synthesis from Ethyl Oxalate and Ethyl Chloroacetate

This method builds the imidazole precursor from readily available and cost-effective starting materials.[2]

Experimental Protocol:

  • Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate. Sodium metal is dissolved in ethanol, and to this solution, ethyl oxalate and ethyl chloroacetate are added at a controlled temperature (0-5 °C). The reaction mixture is stirred for an extended period, and after workup, diethyl 2-chloro-3-oxosuccinate is obtained.

  • Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The product from the previous step is reacted with butyramidinium chloride in the presence of a base like triethylamine in ethanol. The condensation reaction, upon heating, yields the desired diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.[2] A reported yield for this step is around 71%.[2]

  • Step 3: Grignard Reaction to form 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. The diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is then reacted with an excess of methylmagnesium bromide (a Grignard reagent) in a suitable solvent like tetrahydrofuran (THF). The Grignard reagent selectively attacks one of the ester groups, which, after an acidic workup with aqueous ammonium chloride, yields the final product.[3] High yields of 85-90% have been reported for this final step.[3]

Causality Behind Experimental Choices:

The use of two equivalents of the Grignard reagent is crucial. The first equivalent reacts with the ester to form a ketone intermediate. Since ketones are more reactive than esters towards Grignard reagents, a second equivalent of the reagent immediately reacts with the newly formed ketone to produce the tertiary alcohol.[4] The reaction is typically run at low temperatures to control the exothermic nature of the Grignard addition and to minimize side reactions.

Route 1b: Synthesis from Diaminomaleonitrile

An alternative approach to the key dicarboxylate intermediate starts from diaminomaleonitrile.

Experimental Protocol:

  • Step 1: Synthesis of 2-propyl-4,5-dicyanoimidazole. Diaminomaleonitrile is condensed with trimethyl orthobutyrate.

  • Step 2: Hydrolysis to 2-propyl-imidazole-4,5-dicarboxylic acid. The resulting dicyanoimidazole is then hydrolyzed, typically with a strong acid like hydrochloric acid, to the corresponding dicarboxylic acid.[5]

  • Step 3: Esterification to Diethyl 2-propyl-imidazole-4,5-dicarboxylate. The dicarboxylic acid is then esterified to the diethyl ester using standard methods, for example, by reacting with ethanol in the presence of an acid catalyst like thionyl chloride.[6]

  • Step 4: Grignard Reaction. The final step is the same Grignard reaction as described in Route 1a.

Critical Analysis of Route 1:

This route is well-established and has been scaled for industrial production.[7] The final Grignard reaction is typically high-yielding. However, the overall efficiency depends on the chosen synthesis of the dicarboxylate intermediate. The use of diaminomaleonitrile as a starting material (Route 1b) is often cited as being less commercially viable due to its high cost and toxicity.[2][8] Route 1a, starting from ethyl oxalate and ethyl chloroacetate, utilizes cheaper and less hazardous materials, making it a more attractive option for large-scale synthesis.[2]

Safety Considerations for Route 1:

Grignard reagents are highly reactive, flammable, and moisture-sensitive.[9][10] Reactions involving Grignard reagents are exothermic and require careful temperature control to prevent runaway reactions.[4] The use of anhydrous solvents and an inert atmosphere is mandatory for the safe and successful execution of the Grignard step.

Route 2: Synthesis from Butyraldehyde and Glyoxal

This alternative pathway builds the imidazole ring from simple acyclic precursors and then sequentially modifies it to arrive at the target molecule.[11]

Experimental Protocol:

  • Step 1: Synthesis of 2-propyl-imidazole. Butyraldehyde and glyoxal are reacted in the presence of an ammonia source, such as ammonium bicarbonate in water, to form 2-propyl-imidazole. This is a variation of the Debus-Radziszewski imidazole synthesis.[12]

  • Step 2: Hydroxymethylation of 2-propyl-imidazole. The 2-propyl-imidazole is then subjected to a hydroxymethylation reaction, likely using formaldehyde, to introduce hydroxymethyl groups at the 4 and 5 positions of the imidazole ring.

  • Step 3: Oxidation to 2-propyl-4,5-imidazoledicarboxylic acid. The di-hydroxymethylated intermediate is oxidized to the corresponding dicarboxylic acid. A patent suggests the use of nitric acid for this oxidation step.[11]

  • Step 4: Esterification to Diethyl 2-propyl-imidazole-4,5-dicarboxylate. The resulting dicarboxylic acid is then esterified to the diethyl ester. A reported yield for a similar esterification is 93.7%.[11]

  • Step 5: Grignard Reaction. The final step involves the same Grignard reaction with methylmagnesium chloride as in Route 1 to yield the target molecule.[11]

Critical Analysis of Route 2:

This route offers the potential advantage of starting from very simple and inexpensive raw materials (butyraldehyde and glyoxal).[11] The multi-step nature of this pathway, however, may present challenges in terms of overall yield and process optimization. While a patent outlines this route, detailed, peer-reviewed data on the yields of each step and the overall process efficiency are not as readily available as for Route 1.

Safety Considerations for Route 2:

The oxidation step, if performed with nitric acid, poses significant safety risks. Nitric acid is a highly corrosive and strong oxidizing agent that can cause severe burns and react violently with organic materials.[13][14][15][16] The handling of nitric acid on an industrial scale requires stringent safety protocols and specialized equipment.

Comparison of the Synthetic Routes

FeatureRoute 1a (from Ethyl Oxalate)Route 1b (from Diaminomaleonitrile)Route 2 (from Butyraldehyde/Glyoxal)
Starting Materials Ethyl oxalate, ethyl chloroacetate, butyramidinium chlorideDiaminomaleonitrile, trimethyl orthobutyrateButyraldehyde, glyoxal, ammonia
Cost of Starting Materials Relatively low[2]High[2][8]Very low[11]
Number of Steps 345
Key Intermediates Diethyl 2-propyl-imidazole-4,5-dicarboxylateDiethyl 2-propyl-imidazole-4,5-dicarboxylate2-propyl-imidazole, 2-propyl-4,5-imidazoledicarboxylic acid
Reported Yields Good to high for individual steps[2][3]Overall yield may be impacted by multiple stepsQuantitative data for all steps is not readily available, but a high yield is reported for the esterification step[11]
Scalability Commercially viable[2][7]Less commercially viable due to starting material cost and toxicity[2][8]Potentially scalable, but requires careful handling of hazardous reagents
Safety Concerns Handling of Grignard reagents (flammable, moisture-sensitive, exothermic)[9][10]Toxicity of diaminomaleonitrile[2][8]Use of nitric acid for oxidation (highly corrosive, strong oxidizer)[13][14][16]
Environmental Impact Use of organic solventsUse of toxic starting materials and organic solventsPotential for nitrous oxide emissions from nitric acid oxidation

Visualization of Synthetic Workflows

Synthetic_Route_1a cluster_0 Route 1a: From Ethyl Oxalate Ethyl Oxalate Ethyl Oxalate Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Ethyl Oxalate->Diethyl 2-chloro-3-oxosuccinate Na, EtOH Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Diethyl 2-chloro-3-oxosuccinate Diethyl 2-propyl-imidazole-4,5-dicarboxylate Diethyl 2-propyl-imidazole-4,5-dicarboxylate Diethyl 2-chloro-3-oxosuccinate->Diethyl 2-propyl-imidazole-4,5-dicarboxylate Condensation Butyramidinium chloride Butyramidinium chloride Butyramidinium chloride->Diethyl 2-propyl-imidazole-4,5-dicarboxylate Target Molecule Target Molecule Diethyl 2-propyl-imidazole-4,5-dicarboxylate->Target Molecule Grignard Reaction Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Target Molecule Synthetic_Route_2 cluster_1 Route 2: From Butyraldehyde and Glyoxal Butyraldehyde Butyraldehyde 2-propyl-imidazole 2-propyl-imidazole Butyraldehyde->2-propyl-imidazole Cyclization Glyoxal Glyoxal Glyoxal->2-propyl-imidazole 2-propyl-4,5-bis(hydroxymethyl)imidazole 2-propyl-4,5-bis(hydroxymethyl)imidazole 2-propyl-imidazole->2-propyl-4,5-bis(hydroxymethyl)imidazole Hydroxymethylation 2-propyl-4,5-imidazoledicarboxylic acid 2-propyl-4,5-imidazoledicarboxylic acid 2-propyl-4,5-bis(hydroxymethyl)imidazole->2-propyl-4,5-imidazoledicarboxylic acid Oxidation Diethyl 2-propyl-imidazole-4,5-dicarboxylate Diethyl 2-propyl-imidazole-4,5-dicarboxylate 2-propyl-4,5-imidazoledicarboxylic acid->Diethyl 2-propyl-imidazole-4,5-dicarboxylate Esterification Target Molecule Target Molecule Diethyl 2-propyl-imidazole-4,5-dicarboxylate->Target Molecule Grignard Reaction Methylmagnesium chloride Methylmagnesium chloride Methylmagnesium chloride->Target Molecule

Caption: Synthetic workflow for Route 2.

Conclusion and Future Perspectives

Both Route 1a and Route 2 present viable pathways for the synthesis of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

  • Route 1a stands out as a well-documented and commercially practiced method. Its advantages lie in the use of moderately priced starting materials and generally high-yielding steps. The primary challenge is the safe handling of Grignard reagents on a large scale.

  • Route 2 is an attractive alternative due to its use of inexpensive and readily available starting materials. However, the multi-step nature of the process and the lack of comprehensive, publicly available data on the yields of all steps make a direct comparison of its overall efficiency challenging. The potential use of hazardous reagents like nitric acid for oxidation is a significant consideration for industrial applications.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the scale of production, cost considerations, available equipment, and safety infrastructure. Further research and process optimization of Route 2, particularly in finding a safer and more environmentally friendly oxidizing agent, could make it a more competitive alternative to the established Grignard-centric routes. The development of continuous flow processes for the Grignard reaction step in either route could also offer significant advantages in terms of safety and scalability.

References

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  • Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
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